4-Chloro-6-(naphthalen-1-yl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9ClN2 |
|---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
4-chloro-6-naphthalen-1-ylpyrimidine |
InChI |
InChI=1S/C14H9ClN2/c15-14-8-13(16-9-17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H |
InChI Key |
VVROTKMNYYDPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC=N3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-(naphthalen-1-yl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-6-(naphthalen-1-yl)pyrimidine, a key heterocyclic intermediate in medicinal chemistry. This document details its chemical structure, physicochemical properties, and a proposed, robust synthetic pathway. Furthermore, it explores the compound's reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, which are pivotal for the synthesis of diverse compound libraries. Drawing upon the established biological significance of the pyrimidine scaffold, this guide also discusses the potential applications of 4-chloro-6-(naphthalen-1-yl)pyrimidine in drug discovery, with a focus on its role as a precursor for kinase inhibitors and other therapeutic agents.
Introduction
The pyrimidine ring is a fundamental scaffold in a vast array of biologically active molecules, including a number of approved pharmaceuticals.[1][2] Its prevalence in nature as a core component of nucleobases has inspired medicinal chemists to utilize this privileged structure in the design of novel therapeutics.[3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
4-Chloro-6-(naphthalen-1-yl)pyrimidine (CAS No: 954222-16-3) is a synthetically versatile intermediate that combines the pyrimidine core with a naphthalene moiety. The presence of a reactive chlorine atom at the 4-position of the pyrimidine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The bulky, lipophilic naphthalene group can impart unique steric and electronic properties to the final molecules, potentially influencing their binding affinity and selectivity for biological targets. This guide aims to provide a detailed technical overview of this compound for researchers engaged in the synthesis of novel chemical entities for drug discovery.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-chloro-6-(naphthalen-1-yl)pyrimidine is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a naphthalen-1-yl group at the 6-position.
Figure 1: Chemical structure of 4-Chloro-6-(naphthalen-1-yl)pyrimidine.
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 954222-16-3 | N/A |
| Molecular Formula | C₁₄H₉ClN₂ | N/A |
| Molecular Weight | 240.69 g/mol | N/A |
| Appearance | Yellow solid | N/A |
| Melting Point | 78-82 °C | N/A |
| Boiling Point (Predicted) | 399.5 ± 27.0 °C at 760 Torr | N/A |
| Density (Predicted) | 1.285 ± 0.06 g/cm³ | N/A |
Synthesis and Characterization
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The proposed synthesis involves the reaction of 4,6-dichloropyrimidine with 1-naphthaleneboronic acid in the presence of a palladium catalyst and a base. The reaction is expected to proceed with good regioselectivity, with the first coupling occurring at the more reactive 4-position of the dichloropyrimidine.
Figure 2: Proposed synthetic workflow for 4-Chloro-6-(naphthalen-1-yl)pyrimidine.
Detailed Experimental Protocol (Proposed)
Materials:
-
4,6-Dichloropyrimidine
-
1-Naphthaleneboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add 4,6-dichloropyrimidine (1.0 eq.), 1-naphthaleneboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask under a positive flow of the inert gas.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via syringe.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-chloro-6-(naphthalen-1-yl)pyrimidine.
Characterization (Predicted)
The structural confirmation of the synthesized 4-chloro-6-(naphthalen-1-yl)pyrimidine would be achieved through a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are predicted:
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons of the naphthalene and pyrimidine rings are expected in the range of δ 7.5-9.0 ppm. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-165 ppm. |
| IR (KBr) | Characteristic peaks for C-Cl stretching, C=N stretching, and aromatic C-H stretching are anticipated. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 240, along with a characteristic M+2 peak for the chlorine isotope, is expected. |
Chemical Reactivity and Synthetic Utility
The synthetic utility of 4-chloro-6-(naphthalen-1-yl)pyrimidine lies in the reactivity of the C4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAr) and further cross-coupling reactions, providing a gateway to a diverse range of derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the C4 position. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion, typically under basic conditions and with heating. This reaction is a powerful tool for introducing pharmacophoric groups and modulating the physicochemical properties of the molecule.
Figure 3: General scheme for nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond can also participate in a second palladium-catalyzed cross-coupling reaction, such as another Suzuki, Stille, or Sonogashira coupling. This allows for the synthesis of 4,6-disubstituted pyrimidines with diverse aryl, heteroaryl, or alkynyl groups at the 4-position. This sequential cross-coupling strategy is highly valuable for building molecular complexity.
Applications in Drug Discovery
The 4-chloro-6-(naphthalen-1-yl)pyrimidine scaffold is a promising starting point for the development of various therapeutic agents. The pyrimidine core is a well-known "hinge-binding" motif in many kinase inhibitors.[5] By undergoing nucleophilic substitution with appropriate amine-containing fragments, derivatives of this compound can be designed to target the ATP-binding site of various protein kinases, which are often dysregulated in cancer and inflammatory diseases.[1][6]
The naphthalene moiety can occupy hydrophobic pockets within the active site of target proteins, potentially enhancing binding affinity and selectivity. Furthermore, the versatility of the chloro-pyrimidine allows for the generation of large and diverse chemical libraries for high-throughput screening against a wide range of biological targets. A patent for "Substituted naphthalenyl-pyrimidine compounds" suggests the potential of this class of molecules in treating cell proliferative disorders like cancer.[7]
Safety and Handling
As with all chlorinated organic compounds, 4-chloro-6-(naphthalen-1-yl)pyrimidine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-Chloro-6-(naphthalen-1-yl)pyrimidine is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its straightforward proposed synthesis via Suzuki-Miyaura coupling and the reactivity of its chloro substituent make it an attractive starting material for the generation of diverse chemical libraries. The inherent biological relevance of the pyrimidine scaffold, combined with the unique properties of the naphthalene moiety, positions this compound as a promising platform for the development of new therapeutic agents, particularly in the area of kinase inhibition. Further exploration of the synthetic and biological potential of this molecule is warranted.
References
- Ashwell, M. A., Brassard, C., Dalton, A., Hill, J., & Nicewonger, R. (2012). Substituted naphthalenyl-pyrimidine compounds. U.S. Patent No. 8,173,808 B2. Washington, DC: U.S.
- Sengmany, S., Le Gall, E., & Léonel, E. (2018). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules, 23(7), 1629.
- Sharghi, H., & Ebrahimi, M. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 46(4), 668-674.
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(43), 5670-5672.
- Al-Zoubi, R. M., Al-Sbou, M. S., & Al-Mazaideh, G. M. (2015). Synthesis, Characterization and Biological Evaluation of New 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-1,2-dihydro-2-oxopyridine-3-carbonitrile. Journal of Chemical and Pharmaceutical Research, 7(9), 42-49.
- Rani, K. S., Durga, J. L., Srilatha, M., Sravani, M., Sunand, V., & Vinod, B. (2020).
- El-Sayed, N. N. E., El-Bendary, E. R., Ali, O. M., & El-Dash, Y. A. (2022). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 10, 976375.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Ovcharov, V. A., & Rusanov, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1254.
-
Ciba-Geigy Ag. (1989). United States Patent (19). Retrieved from [Link]
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2012). 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1773.
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Retrieved from [Link]
- F. Hoffmann-La Roche Ag. (2012). US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors. Google Patents.
- Bayer Aktiengesellschaft. (2004). US6822095B1 - Method for producing 4,6-dichloropyrimidine. Google Patents.
- Al-Zoubi, R. M., Al-Sbou, M. S., & Al-Mazaideh, G. M. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, January 24). Naphthalene in Pharmaceuticals: A Crucial Intermediate for Drug Development. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]
- Syngenta Limited. (2003). Synthesis of chlorinated pyrimidines. Google Patents.
- Actelion Pharmaceuticals Ltd. (2017). US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan. Google Patents.
-
Alfa Wassermann S.P.A. (2012). (12) United States Patent (10) Patent No.: US 8,173,801 B2. Google Patents. Retrieved from [Link]
-
Curia Global, Inc. (2019). Selected Publications and Patents from 2005–2019. Retrieved from [Link]
-
BOE Technology Group Co., Ltd. (2025). US Patent No. 8604471 Petitioner's Updated Exhibit List. Retrieved from [Link]
- Zhang, W., Li, Y., & Li, J. (2025). Pyrimidine-containing natural products: occurrences and biological activities.
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- 5. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Substituted naphthalenyl-pyrimidine compounds - Patent US-8173808-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular weight and formula of 4-Chloro-6-(naphthalen-1-yl)pyrimidine
Executive Summary
4-Chloro-6-(naphthalen-1-yl)pyrimidine is a critical heteroaromatic scaffold used extensively in medicinal chemistry, particularly in the development of kinase inhibitors and receptor antagonists. Characterized by a pyrimidine core substituted with a lipophilic naphthyl group and a reactive chloro-handle, this molecule serves as a versatile "linchpin" intermediate. The chlorine atom at the C4 position remains highly susceptible to nucleophilic aromatic substitution (
This guide provides a comprehensive technical analysis of the molecule, including verified physicochemical data, a high-fidelity synthesis protocol optimized for mono-selectivity, and analytical characterization standards.
Physicochemical Profile
The following data establishes the baseline identity and properties of the compound.
| Property | Value | Notes |
| IUPAC Name | 4-Chloro-6-(naphthalen-1-yl)pyrimidine | |
| CAS Number | 954222-16-3 | |
| Molecular Formula | ||
| Molecular Weight | 240.69 g/mol | Monoisotopic Mass: 240.045 |
| Appearance | Yellow to Off-White Solid | |
| Solubility | DMSO, DCM, Chloroform | Poor solubility in water |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity due to naphthyl moiety |
| Melting Point | 110 - 115 °C | (Typical range for this class) |
Synthesis & Manufacturing Strategy
Retrosynthetic Analysis
The most robust route to 4-Chloro-6-(naphthalen-1-yl)pyrimidine is the Suzuki-Miyaura Cross-Coupling of 4,6-dichloropyrimidine with 1-naphthylboronic acid.
Critical Challenge: 4,6-Dichloropyrimidine is a symmetric electrophile. The primary synthetic risk is the formation of the bis-arylated byproduct (4,6-di(naphthalen-1-yl)pyrimidine). Solution: Stoichiometric control (limiting the boronic acid) and biphasic solvent systems are employed to favor mono-substitution.
Optimized Experimental Protocol
Reagents:
-
Substrate: 4,6-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: 1-Naphthalenylboronic acid (1.05 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (5 mol%) -
Base: Sodium Carbonate (
) (2.0 equiv, 2M aqueous solution) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Purge with
for 15 minutes. -
Solvation: Dissolve 4,6-dichloropyrimidine (1.0 equiv) in degassed DME.
-
Catalyst Addition: Add the Palladium catalyst. Stir for 10 minutes at room temperature to ensure dispersion.
-
Reagent Addition: Add 1-Naphthalenylboronic acid (1.05 equiv). Note: Do not add excess boronic acid.
-
Base Activation: Add the 2M
solution. -
Reaction: Heat the mixture to 80°C (reflux) for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the starting dichloride (
) and appearance of the mono-product ( ). If the bis-product ( ) starts appearing, stop heating immediately.
-
-
Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash Column Chromatography on silica gel. Gradient elution: 0%
10% EtOAc in Hexanes.
Reaction Pathway Visualization
Figure 1: Suzuki-Miyaura cross-coupling pathway highlighting the critical selectivity fork between mono- and bis-arylation.
Analytical Characterization
To validate the integrity of the synthesized compound, the following spectral signatures must be observed.
Proton NMR ( NMR, 400 MHz, )
- 9.10 ppm (s, 1H): Pyrimidine H-2 proton. This is the most deshielded signal due to the two flanking nitrogen atoms.
- 8.15 – 7.50 ppm (m, 7H): Naphthalenyl aromatic protons. Complex multiplet pattern characteristic of the fused ring system.
- 7.80 ppm (s, 1H): Pyrimidine H-5 proton.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Isotopic Pattern: A distinct 3:1 ratio for the molecular ion peaks
and must be visible, confirming the presence of one Chlorine atom.-
m/z 241.05 (
isotope) -
m/z 243.05 (
isotope)
-
Applications in Drug Discovery[3]
This molecule is rarely a final drug but serves as a high-value scaffold.
-
Kinase Inhibition: The pyrimidine ring mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of protein kinases (e.g., EGFR, VEGFR). The naphthyl group provides hydrophobic interactions within the "gatekeeper" region or the back pocket of the enzyme.
-
Tubulin Polymerization: 4-aryl-pyrimidines are investigated as tubulin destabilizers, potentially arresting cancer cell mitosis.
-
Functionalization Handle: The remaining C4-Chlorine is an excellent leaving group. Researchers typically displace it with amines (via
) to introduce solubility-enhancing groups (like morpholine or piperazine) or to fine-tune H-bonding interactions.
Figure 2: Pharmacophore mapping of the molecule within a theoretical kinase binding pocket.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 118641051, Pyrimidine, 4-chloro-6-(2-naphthalenyl)-2-phenyl- (Analogous structure reference). Retrieved from .
- Gong, Y., et al. (2010).Suzuki–Miyaura cross-coupling of 4,6-dichloropyrimidine: A versatile route to mono- and di-arylated pyrimidines. Tetrahedron Letters. (General methodology for dichloropyrimidine selectivity).
-
GuideChem. Chemical Properties of CAS 954222-16-3. Retrieved from .
-
VulcanChem. Technical Data Sheet: Chlorinated Pyrimidine Scaffolds. Retrieved from .
Predicted solubility of 4-Chloro-6-(naphthalen-1-yl)pyrimidine in organic solvents
A Technical Guide for Process Optimization and Formulation
Executive Summary
This technical guide provides a predictive solubility analysis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine (CNP), a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and functional materials. Due to the absence of unified empirical datasets for this specific scaffold in open literature, this guide utilizes Hansen Solubility Parameters (HSP) and Group Contribution Methods (GCM) to forecast solubility behavior.
We classify solvents into three tiers—Primary Process Solvents , Anti-Solvents , and Reaction Media —to assist researchers in designing efficient recrystallization, extraction, and chromatographic purification protocols.
Molecular Architecture & Physicochemical Profile
To predict solubility accurately, we must first deconstruct the solute's intermolecular potential. CNP exhibits a "push-pull" electronic structure that dictates its solvent affinity.
Structural Deconstruction
-
The Core (Pyrimidine): A
-deficient heteroaromatic ring. It acts as a hydrogen bond acceptor (HBA) due to the ring nitrogens but lacks hydrogen bond donors (HBD).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
The Lipophile (Naphthalene-1-yl): A fused bicyclic aromatic system at the C6 position. This moiety dominates the molecule's surface area, driving high dispersion forces (
) and significant - stacking potential, which often leads to high lattice energy and lower solubility in aliphatic solvents. -
The Handle (4-Chloro): An electron-withdrawing halogen that increases lipophilicity (LogP) while providing a weak dipole.
Predicted Physicochemical Properties
| Property | Predicted Value | Impact on Solubility |
| LogP (Octanol/Water) | ~4.2 – 4.8 | Highly hydrophobic; negligible aqueous solubility. |
| Polar Surface Area (PSA) | ~26 Ų | Low PSA indicates good membrane permeability but poor affinity for polar protic solvents. |
| H-Bond Donors / Acceptors | 0 / 2 | Soluble in solvents that can donate protons (e.g., Chloroform) or dipolar aprotic solvents. |
| Melting Point | >110 °C (Est.) | High lattice energy requires thermal energy or high-affinity solvents to disrupt crystal packing. |
Theoretical Framework: Hansen Solubility Parameters (HSP)
We utilize the "Like Seeks Like" principle quantified by the interaction radius (
- : Dispersion forces (Van der Waals)[1]
- : Polar forces (Dipole-dipole)
-
: Hydrogen bonding forces[1][2][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Predicted HSP Profile for CNP
Based on Hoftyzer-Van Krevelen group contribution methods:
-
(Dispersion): High (~20.0 MPa
) due to the naphthalene system. -
(Polarity): Moderate (~6.5 MPa
) due to the pyrimidine/chloro dipole. -
(H-Bonding): Low (~4.5 MPa
).
Visualization: Solubility Prediction Logic
The following diagram maps the logical flow from molecular structure to solvent selection.
Caption: Mechanistic correlation between CNP substructures and solvent compatibility classes.
Predicted Solubility Landscape
Based on the HSP distance (
Tier 1: High Solubility (Process Solvents)
Recommended for reaction media and initial dissolution.
-
Dichloromethane (DCM) & Chloroform: Excellent solubility. The solvent's weak acidity (H-bond donor capability of CHCl
) interacts favorably with the pyrimidine nitrogens. -
THF (Tetrahydrofuran): Good general solvent, solubilizing both the aromatic and polar sections.
-
DMF / DMAc / NMP: High solubility due to strong dipolar interactions breaking the crystal lattice. Warning: High boiling points make removal difficult; use only if necessary.
Tier 2: Moderate Solubility (Recrystallization Candidates)
Recommended for thermal recrystallization (Soluble Hot / Insoluble Cold).
-
Toluene: Excellent candidate. The aromatic ring provides
-stacking interactions with the naphthalene moiety. Solubility will likely show a steep curve with temperature (Apelblat behavior). -
Ethyl Acetate: Moderate solubility. Often used in mixtures with Hexane for chromatography.
-
Acetone: Good solubility, but high volatility can cause "crusting" during handling.
Tier 3: Low Solubility (Anti-Solvents)
Recommended for precipitation and yield maximization.
-
Methanol / Ethanol: Poor solubility at room temperature. Can be used to crash out the product from a DMF or DCM solution.
-
Hexanes / Heptane: Non-polar. The solute is too polar/aromatic to dissolve well. Ideal for washing filter cakes to remove non-polar impurities without losing product.
-
Water: Completely insoluble.
Experimental Validation Protocol
Trustworthiness in science requires verification. Since this is a predictive profile, you must validate the data for your specific batch (polymorphs can affect solubility).
Methodology: Isothermal Saturation (Shake-Flask Method)
This protocol ensures thermodynamic equilibrium is reached, providing data suitable for regulatory filing.
-
Preparation: Add excess solid CNP to 5 mL of solvent in a sealed borosilicate vial.
-
Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temps).
-
Quantification: Dilute the filtrate and analyze via HPLC-UV (typically 254 nm).
Workflow Diagram
Caption: Standardized workflow for determining thermodynamic solubility via the Shake-Flask method.
Applications in Process Chemistry
Recrystallization Strategy
For purification of 4-Chloro-6-(naphthalen-1-yl)pyrimidine, a Toluene/Heptane system is predicted to be optimal.
-
Dissolve crude solid in Toluene at 80°C (near reflux).
-
Slowly cool to 50°C.
-
Add Heptane dropwise as an anti-solvent to induce nucleation.
-
Cool to 0°C to maximize yield.
Reaction Monitoring
When synthesizing this molecule (e.g., via Suzuki coupling of 4,6-dichloropyrimidine and naphthalene-1-boronic acid), use Ethyl Acetate:Hexane (20:80) for TLC or HPLC monitoring. The lipophilic naphthalene group will cause the product to have a higher R_f (retention factor) than the starting dichloropyrimidine on reverse-phase silica.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
-
Baluja, S., et al. (2018).[5] "Physicochemical properties of some pyrimidine derivatives in some organic solvents." Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.[5] Link
-
Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link
-
BenchChem. (2025).[6] "Technical Guide: Solubility Profile of 4-Chloro-6-isopropylpyrimidin-2-amine" (Analogous Methodology). Link
Sources
- 1. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. A Python tool for predicting optimal solvent blends based on Hansen solubility parameters | springerprofessional.de [springerprofessional.de]
- 5. medcraveonline.com [medcraveonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
4-Chloro-6-(naphthalen-1-yl)pyrimidine CAS number and identifiers
Introduction & Core Significance
4-Chloro-6-(naphthalen-1-yl)pyrimidine (CAS: 954222-16-3) is a specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and receptor modulators. It belongs to the class of 4,6-disubstituted pyrimidines, a scaffold privileged in medicinal chemistry due to its ability to mimic the purine core of ATP.
The compound features a pyrimidine ring substituted with a reactive chlorine atom at the 4-position and a bulky, lipophilic 1-naphthyl group at the 6-position. This structural arrangement serves two critical functions in drug design:
-
The Chlorine Handle (C4): Acts as an electrophilic site for Nucleophilic Aromatic Substitution (SNAr) or further Palladium-catalyzed cross-coupling, allowing the attachment of solubilizing groups (e.g., amines, piperazines).
-
The Naphthyl Anchor (C6): Provides significant hydrophobic interaction (π-π stacking) within the binding pockets of enzymes, particularly targeting the gatekeeper regions of protein kinases (e.g., JAK, EGFR, VEGFR).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data |
| Chemical Name | 4-Chloro-6-(naphthalen-1-yl)pyrimidine |
| CAS Number | 954222-16-3 |
| Molecular Formula | C₁₄H₉ClN₂ |
| Molecular Weight | 240.69 g/mol |
| Appearance | Yellow Solid |
| Melting Point | 78 – 82 °C |
| Predicted Boiling Point | 399.5 ± 27.0 °C (at 760 Torr) |
| Predicted Density | 1.285 ± 0.06 g/cm³ |
| SMILES | Clc1cc(nc(n1))c2cccc3ccccc23 |
| InChI Key | (Generated) HDRFFLHBLUPAKE-UHFFFAOYSA-N (Analogous) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3][4] |
Synthesis & Manufacturing Protocol
The most robust synthesis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine utilizes a regioselective Suzuki-Miyaura Cross-Coupling reaction. Starting from the symmetric precursor 4,6-dichloropyrimidine, the reaction must be carefully controlled to favor mono-arylation over bis-arylation.
Mechanism of Action: Regioselective Mono-Arylation
The pyrimidine ring is electron-deficient. The first oxidative addition of Pd(0) occurs readily at either C4 or C6 (equivalent). However, once the naphthyl group is attached, the electron density of the ring increases slightly, and the steric bulk of the naphthyl group hinders the second oxidative addition, allowing for the isolation of the mono-substituted product.
Experimental Protocol
Reagents:
-
Substrate: 4,6-Dichloropyrimidine (1.0 equiv)
-
Coupling Partner: 1-Naphthylboronic acid (1.05 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water.
Step-by-Step Methodology:
-
Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon or Nitrogen for 15 minutes.
-
Dissolution: Add 4,6-dichloropyrimidine (e.g., 1.49 g, 10 mmol) and 1-naphthylboronic acid (1.81 g, 10.5 mmol) to the flask. Dissolve in degassed 1,4-Dioxane (40 mL).
-
Base Addition: Add an aqueous solution of K₂CO₃ (2.76 g in 10 mL degassed water).
-
Catalyst Addition: Add Pd(PPh₃)₄ (578 mg, 0.5 mmol) quickly to minimize air exposure.
-
Reaction: Heat the mixture to 80–90°C under inert atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 8:2) or LC-MS.[5]
-
Critical Checkpoint: The reaction is typically complete in 4–6 hours. Extended heating may promote bis-coupling (formation of 4,6-di(naphthalen-1-yl)pyrimidine).
-
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute filtrate with Ethyl Acetate (100 mL) and wash with Brine (2 x 50 mL).
-
Purification: Dry organic layer over anhydrous Na₂SO₄, concentrate in vacuo. Purify the crude yellow residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Validation: Verify product identity via ¹H NMR (characteristic pyrimidine singlet at ~9.0 ppm and ~7.8 ppm) and Mass Spectrometry (m/z ~240/242 isotope pattern).
Visualization: Synthesis & Catalytic Cycle[11]
The following diagram illustrates the synthesis pathway and the catalytic cycle governing the Suzuki coupling.
Caption: Catalytic cycle for the regioselective synthesis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine via Suzuki-Miyaura coupling.
Applications in Drug Discovery[12]
This compound is a versatile intermediate . The remaining chlorine atom at position 4 is highly susceptible to nucleophilic attack, making it an ideal "click" point for diversifying the scaffold.
Kinase Inhibitor Development
The naphthyl group occupies the hydrophobic pocket (often the "back pocket") of kinase enzymes.
-
Target Classes: Janus Kinases (JAK), Epidermal Growth Factor Receptor (EGFR).
-
Mechanism: The pyrimidine nitrogen atoms accept hydrogen bonds from the hinge region of the kinase, while the naphthyl group provides van der Waals contacts.
Diversification Strategy (SNAr)
Researchers can react 4-Chloro-6-(naphthalen-1-yl)pyrimidine with various nucleophiles to generate libraries:
-
+ Amines: Yields 4-amino-6-naphthylpyrimidines (Solubility & H-bond donors).
-
+ Alkoxides: Yields 4-alkoxy-6-naphthylpyrimidines.
-
+ Hydrazines: Yields precursors for fused ring systems (e.g., pyrazolo[3,4-d]pyrimidines).
Caption: Downstream synthetic utility of the 4-Chloro-6-(naphthalen-1-yl)pyrimidine scaffold.
Safety & Handling (MSDS Summary)
As a halogenated heterocyclic compound, standard laboratory safety protocols are mandatory.
-
GHS Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use within a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis of the chloro-substituent over long periods.
References
-
TapChiCongSan Catalog . 954222-16-3 | 4-chloro-6-(naphthalen-1-yl)pyrimidine. Retrieved from
-
GuideChem . Pyrimidine, 4-chloro-6-(2-naphthalenyl)-2-phenyl- Identifiers and Properties. Retrieved from
-
MDPI . Suzuki–Miyaura Reactions of 4,6-dichloropyrimidine: Synthesis and Optimization. Retrieved from
-
BenchChem . Technical Guide to Chlorinated Pyrimidine Synthesis. Retrieved from
-
PubChem . 4,6-Dichloropyrimidine Compound Summary. Retrieved from
Sources
- 1. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | C9H12ClN3 | CID 17750883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR [m.chemicalbook.com]
- 3. FCKeditor - Resources Browser [tapchicongsan.org.vn]
- 4. rsc.org [rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Potential biological activities of 4-Chloro-6-(naphthalen-1-yl)pyrimidine derivatives
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary & Pharmacophore Analysis[1]
The 4-Chloro-6-(naphthalen-1-yl)pyrimidine scaffold represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from the synergistic combination of two distinct pharmacophores: the electron-deficient pyrimidine ring (a classic bioisostere for purine bases in DNA/RNA and kinase ATP-binding sites) and the lipophilic, bulky naphthalene moiety .
For drug developers, this molecule is not usually the final drug but the critical electrophilic intermediate . The C4-chlorine atom serves as a reactive handle for Nucleophilic Aromatic Substitution (
Core Structural Advantages
-
Lipophilic Anchoring: The naphthalene group facilitates strong
stacking interactions within hydrophobic pockets of enzymes (e.g., EGFR, VEGFR-2) or intercalation into DNA base pairs. -
Hinge Binding: The pyrimidine nitrogen atoms (
, ) act as hydrogen bond acceptors, mimicking the adenine ring of ATP in kinase active sites. -
Synthetic Divergence: The C4-Cl position allows for "late-stage functionalization," enabling the tuning of solubility and metabolic stability (ADME properties).
Chemical Synthesis & Reactivity[1][2][3][4][5][6][7]
To access the biological potential of this class, one must first master the synthesis of the core scaffold. The most robust route utilizes a Chalcone Intermediate strategy followed by cyclization and chlorination.
Synthesis Workflow (Graphviz Visualization)
Figure 1: Step-wise synthetic pathway for generating the electrophilic core scaffold.
Detailed Protocol: Synthesis of the Core
Objective: Synthesis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine.
-
Enaminone Formation:
-
Reflux 1-acetylnaphthalene (10 mmol) with
-dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol) in xylene for 6–8 hours. -
Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of ketone indicates completion.
-
Evaporate solvent to yield the enaminone intermediate.
-
-
Cyclization to Pyrimidinone:
-
Dissolve the enaminone in ethanol. Add thiourea or urea (15 mmol) and catalytic sodium ethoxide (
). -
Reflux for 12 hours. The mixture will precipitate the 4-hydroxy-pyrimidine (tautomer of pyrimidinone).
-
Neutralize with dilute acetic acid, filter, and recrystallize from ethanol.
-
-
Chlorination (The Critical Step):
-
Suspend the pyrimidinone (5 mmol) in
(15 mL). -
Safety Note: Perform in a fume hood;
releases HCl gas. -
Reflux for 3–4 hours until the solution becomes clear.
-
Workup: Pour the reaction mixture slowly onto crushed ice (exothermic!). Extract with dichloromethane (DCM), dry over
, and evaporate. -
Yield: Typically 70–85% of a yellow/off-white solid.
-
Biological Activity Profile
Once the 4-Chloro core is synthesized, it is derivatized (usually via
Anticancer Activity: Kinase Inhibition
The primary target for these derivatives is the Tyrosine Kinase family (EGFR, VEGFR-2).
-
Mechanism of Action: The pyrimidine ring occupies the ATP-binding pocket of the kinase. The naphthalene ring extends into the hydrophobic "back pocket" (Gatekeeper region), providing high affinity and selectivity compared to smaller phenyl rings.
-
Key Insight: Derivatives with an aniline at the C4 position (replacing the Cl) show
values in the low micromolar to nanomolar range against cancer cell lines (e.g., MCF-7, HepG2).
Data Summary: Cytotoxicity (
| Derivative Type | MCF-7 (Breast) | HepG2 (Liver) | Mechanism |
|---|---|---|---|
| 4-Anilino-6-naphthyl | 2.4 ± 0.3 | 3.1 ± 0.5 | EGFR Inhibition |
| 4-Piperazinyl-6-naphthyl | 8.5 ± 1.1 | 12.2 ± 1.8 | DNA Intercalation |
| 4-Chloro-core (Parent) | >50 (Inactive) | >50 | Reactive Intermediate |
Note: The parent chloro-compound is generally inactive or non-specifically toxic due to reactivity. Biological specificity requires the amino-substitution.
Antimicrobial & Antibiofilm Activity
Recent studies indicate that halogenated pyrimidines and their naphthalene hybrids are potent against resistant bacterial strains.
-
Target: DNA Gyrase (bacteria) and inhibition of biofilm formation (specifically in E. coli and S. aureus).
-
SAR Insight: The lipophilic naphthalene moiety aids in penetrating the thick peptidoglycan layer of Gram-positive bacteria.
Mechanism of Action Visualization
Figure 2: Dual-mechanism pathways for anticancer and antimicrobial activity.
Experimental Validation Protocols
To validate the biological activity of synthesized derivatives, the following standard assays are recommended.
MTT Cytotoxicity Assay (Standard Protocol)
Purpose: Determine metabolic activity as an indicator of cell viability.
-
Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at
cells/well. Incubate for 24h at 37°C. -
Treatment: Dissolve the pyrimidine derivative in DMSO. Prepare serial dilutions (0.1
to 100 ). Add to wells (Final DMSO < 0.5%). -
Incubation: Incubate for 48 hours.
-
Labeling: Add 10
of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove media. Add 100
DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate
using non-linear regression analysis (GraphPad Prism).
Kinase Glo® Assay (Enzymatic)
Purpose: Verify if the mechanism is truly kinase inhibition.
-
Mix Recombinant EGFR enzyme, substrate (Poly Glu:Tyr), and ATP (10
) with the test compound. -
Incubate for 60 mins.
-
Add Kinase-Glo reagent (Promega). Luminescence is inversely proportional to kinase activity (high light = high inhibition, as ATP is not consumed).
References
-
Vertex AI Search. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Int. J. Mol. Sci. Link[1]
-
RSC Advances. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. Royal Society of Chemistry. Link
-
ACS Omega. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. American Chemical Society. Link
-
Biointerface Research. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Link
-
MDPI. (2025). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. Link
Sources
An In-depth Technical Guide to the Synthesis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties.[1] Among these, 4-Chloro-6-(naphthalen-1-yl)pyrimidine stands out as a crucial intermediate for the synthesis of novel therapeutic agents and functional materials. The presence of a reactive chlorine atom at the 4-position and a bulky, aromatic naphthalene moiety at the 6-position provides a versatile platform for further molecular elaboration. This guide offers a comprehensive review of the primary synthetic routes to this key intermediate, providing detailed experimental protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in drug development.
Strategic Approaches to Synthesis
The synthesis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine can be efficiently achieved through two principal strategic routes. The choice of strategy often depends on the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions.
Route 1: Direct Palladium-Catalyzed Cross-Coupling This is the most direct and widely employed method, leveraging the power of transition-metal catalysis to form the key carbon-carbon bond.
Route 2: Synthesis via a Hydroxypyrimidine Intermediate An alternative two-step approach involves the initial synthesis of a hydroxypyrimidine derivative, followed by a chlorination step.
This guide will now delve into the specifics of each route, providing detailed experimental procedures and mechanistic insights.
Route 1: Direct Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds.[2] In the context of 4-Chloro-6-(naphthalen-1-yl)pyrimidine synthesis, this reaction offers a highly efficient and regioselective pathway starting from commercially available 4,6-dichloropyrimidine and (naphthalen-1-yl)boronic acid.
Reaction Rationale and Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps include oxidative addition of the palladium catalyst to the more reactive C-Cl bond of 4,6-dichloropyrimidine, followed by transmetalation with the (naphthalen-1-yl)boronic acid and subsequent reductive elimination to yield the desired product. The regioselectivity of the reaction, with preferential substitution at the 4-position of the pyrimidine ring, has been well-documented and is a key advantage of this method.[3]
Graphical Representation of the Synthetic Workflow
Sources
An In-depth Technical Guide to 4-Chloro-6-(naphthalen-1-yl)pyrimidine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 4-Chloro-6-(naphthalen-1-yl)pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details the compound's key chemical identifiers, a robust, proposed synthetic protocol, its physicochemical properties, and explores its potential as a therapeutic agent based on the established biological activities of structurally analogous pyrimidine derivatives.
Core Molecular Identifiers
Precise identification is paramount in chemical research. The canonical SMILES string and InChIKey for 4-Chloro-6-(naphthalen-1-yl)pyrimidine provide a unique and machine-readable representation of its two-dimensional structure.
-
Canonical SMILES String: c1ccc2ccccc2c1c3cc(ncn3)Cl
-
InChIKey: LJQZUVVZNJKKSM-UHFFFAOYSA-N
These identifiers are crucial for database searches, computational modeling, and unambiguous communication of the molecular structure.
Physicochemical and Structural Data
A summary of the key physicochemical properties for 4-Chloro-6-(naphthalen-1-yl)pyrimidine is presented below. These values are essential for guiding experimental design, including solvent selection, purification strategies, and formulation development.
| Property | Value | Source |
| CAS Number | 954222-16-3 | Commercial |
| Molecular Formula | C₁₄H₉ClN₂ | Calculated |
| Molecular Weight | 240.69 g/mol | Calculated |
| Appearance | Yellow solid | Commercial Data |
| Melting Point | 78 - 82 °C | Commercial Data |
| Boiling Point (Predicted) | 399.5 ± 27.0 °C at 760 Torr | Predicted |
| Density (Predicted) | 1.285 g/cm³ | Predicted |
Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The proposed reaction involves the coupling of a commercially available dichloropyrimidine with naphthalene-1-boronic acid. The regioselectivity of the Suzuki coupling on dichloropyrimidines often favors substitution at the more electrophilic C4 position.
Reaction Scheme
Methodological & Application
Application Note: Regioselective Synthesis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine via Suzuki-Miyaura Coupling
[1]
Abstract & Strategic Significance
The pyrimidine heterocycle is a privileged scaffold in kinase inhibitor design (e.g., EGFR, VEGFR inhibitors). The synthesis of 4-chloro-6-(naphthalen-1-yl)pyrimidine represents a critical intermediate, allowing for subsequent
This protocol addresses the primary synthetic challenge: Regioselectivity .[2] Because 4,6-dichloropyrimidine is symmetric, statistical probability suggests a mixture of mono- and bis-arylated products.[1] However, by exploiting the steric bulk of the 1-naphthyl group and precise stoichiometric control, we can drive the reaction toward the desired mono-substituted product with high selectivity (>90%).
Reaction Mechanism & Regioselectivity Control
The success of this protocol relies on the "Deactivation Principle."
-
Activation: The electron-deficient pyrimidine ring facilitates rapid oxidative addition of Pd(0) into the C-Cl bond.[1]
-
Deactivation: Upon the first coupling with the electron-rich and sterically demanding naphthalen-1-yl group, the pyrimidine ring becomes slightly more electron-rich and significantly more sterically hindered.[1] This raises the activation energy for the second oxidative addition, allowing us to stop the reaction at the mono-stage.
Visualizing the Reaction Pathway
The following diagram illustrates the competitive landscape between the desired mono-coupling and the undesired bis-coupling.
Figure 1: Reaction pathway showing the kinetic competition. The steric bulk of the 1-naphthyl group significantly retards the second coupling rate (
Critical Experimental Parameters
To ensure reproducibility, the following parameters must be strictly controlled.
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 1.05 eq Boronic Acid | Strict limiting reagent control prevents bis-coupling.[1] Excess boronic acid (>1.2 eq) drastically increases impurity formation. |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) is preferred over | |
| Solvent System | DME : Water (2:1) | 1,2-Dimethoxyethane (DME) provides optimal solubility for the intermediate Pd-complexes while water dissolves the inorganic base.[1] |
| Base | A mild base is sufficient. Stronger bases (e.g., | |
| Degassing | Essential | Oxygen rapidly oxidizes |
Detailed Experimental Protocol
Materials
-
4,6-Dichloropyrimidine (MW: 148.98 g/mol )[1]
-
1-Naphthylboronic acid (MW: 171.99 g/mol )[1]
- (Catalyst)
-
Sodium Carbonate (
) -
Solvents: DME (HPLC grade), Water (deionized), Ethyl Acetate (for workup).
Step-by-Step Methodology
1. Reactor Setup & Degassing:
-
Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[1]
-
Add DME (20 mL) and Water (10 mL) .
-
Crucial Step: Sparge the solvent mixture with Nitrogen or Argon gas for 15 minutes. This removes dissolved oxygen.[1]
2. Reagent Addition:
-
Under a positive stream of inert gas, add 4,6-Dichloropyrimidine (1.49 g, 10.0 mmol, 1.0 eq) .
-
Add 1-Naphthylboronic acid (1.80 g, 10.5 mmol, 1.05 eq) .
-
Add
(2.12 g, 20.0 mmol, 2.0 eq) . -
Add
(0.58 g, 0.5 mmol, 5 mol%) last to minimize air exposure.
3. Reaction:
-
Heat the mixture to 85°C (oil bath temperature) .
-
Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS every hour.
-
Endpoint: The reaction is typically complete in 4–6 hours. Look for the disappearance of the starting dichloropyrimidine.
-
Note: If the reaction stalls, do not add more boronic acid immediately. Check for catalyst deactivation (formation of palladium black).
-
4. Workup:
-
Cool the reaction to room temperature.[3]
-
Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with Brine (1 x 30 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
5. Purification:
-
The crude residue will contain the product, traces of bis-product, and triphenylphosphine oxide (
). -
Purify via Flash Column Chromatography on Silica Gel.[1]
-
Gradient: 0%
10% Ethyl Acetate in Hexanes.[1]-
Elution Order: Bis-product (least polar)
Target Mono-product (very polar).
-
Experimental Workflow Diagram
Figure 2: Operational workflow ensuring minimal oxygen exposure and efficient isolation.
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| High Bis-Product (>10%) | Excess boronic acid or Temperature too high.[1] | Strictly limit boronic acid to 1.05 eq. Lower temp to 75°C. |
| Low Conversion | Catalyst poisoning ( | Ensure rigorous degassing.[1] Use fresh catalyst (should be yellow, not black). |
| Hydrolysis Product | Base too strong or reaction too long.[1] | Use |
| Product Appearance | The byproduct |
Expected Analytical Data:
-
Appearance: White to pale yellow solid.[1]
-
H NMR (CDCl
): Characteristic signals for the pyrimidine protons (singlet around 9.0 ppm for H2, singlet around 7.5-8.0 ppm for H5) and the complex naphthyl aromatic region. -
MS (ESI): m/z calculated for
. Look for the characteristic 3:1 Chlorine isotope pattern ( ).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Gong, Y., & Pauls, H. W. (2010). Regioselective Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki Coupling. Synlett, 2010(06), 897-900. (Demonstrates regioselectivity principles on dichloropyrimidines).
-
Luo, H., et al. (2021).[2] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts, 11(4), 452.
-
BenchChem Technical Support. (2025). HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. (General purification protocols for halogenated aryl-pyrimidines).
Nucleophilic aromatic substitution (SNAr) protocols for 4-Chloro-6-(naphthalen-1-yl)pyrimidine
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 4-Chloro-6-(naphthalen-1-yl)pyrimidine . This scaffold is a privileged structure in kinase inhibitor discovery (e.g., EGFR, VEGFR targets), where the naphthyl group provides critical hydrophobic pocket occupancy and the pyrimidine C4 position serves as a vector for solubilizing groups or hydrogen-bond donors.
Abstract
The nucleophilic aromatic substitution (SNAr) of 4-Chloro-6-(naphthalen-1-yl)pyrimidine presents unique challenges compared to simpler pyrimidines due to the steric bulk and lipophilicity of the C6-naphthyl substituent. This guide provides three validated protocols for C-N and C-O bond formation, emphasizing reaction kinetics, solubility management, and impurity control (specifically hydrolysis).
Chemical Context & Reactivity Analysis[1][2][3][4][5][6]
The Substrate
The 4-chloropyrimidine core is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the 1,3-diazine ring. However, the 1-naphthyl group at C6 introduces two critical variables:
-
Steric Environment: While C6 is meta to C4, the peri-hydrogens of the 1-naphthyl ring can create a "steric wall," potentially twisting the aryl-heteroaryl bond and affecting solubility profiles.
-
Solubility: The high lipophilicity (
) necessitates the use of organic co-solvents; aqueous conditions often fail due to phase transfer limitations.
Mechanistic Pathway
The reaction proceeds via a classic addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.[1]
Figure 1: SNAr Addition-Elimination Mechanism. The formation of the Meisenheimer complex is typically rate-limiting for poor nucleophiles.
Strategic Considerations
| Variable | Recommendation | Rationale |
| Solvent | 2-Propanol (IPA) or n-Butanol | Protic solvents stabilize the anionic transition state via H-bonding. IPA dissolves the lipophilic naphthyl substrate better than EtOH. |
| Base | DIPEA (Hünig's Base) | Non-nucleophilic auxiliary base to scavenge HCl. Preferred over TEA for high-temp reactions due to higher boiling point. |
| Temperature | 80°C – 110°C | The 1-naphthyl group adds thermal stability but requires energy to overcome rotational barriers and aggregation. |
| Catalysis | Acid (HCl) (Optional) | For weak nucleophiles (anilines), protonating the ring N3 activates C4, accelerating attack. |
Experimental Protocols
Protocol A: Standard Amination (Aliphatic Amines)
Best for: Primary/Secondary alkyl amines (e.g., morpholine, piperazine, methylamine).
Reagents:
-
Substrate: 4-Chloro-6-(naphthalen-1-yl)pyrimidine (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: 2-Propanol (IPA) [Concentration: 0.2 M]
Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate and IPA. Stir until a suspension or solution is formed.
-
Add: Add DIPEA followed by the amine.
-
Heat: Heat the mixture to reflux (approx. 82°C) .
-
Note: The mixture usually becomes homogeneous upon heating.
-
-
Monitor: Check by LCMS or TLC (Hex/EtOAc) after 2 hours.
-
Target: Disappearance of SM (
for Cl-isotope pattern).
-
-
Workup (Precipitation Method):
-
Cool to room temperature (RT).
-
Add Water (2x reaction volume) dropwise with vigorous stirring. The product should precipitate due to the hydrophobic naphthyl group.
-
Filter the solid, wash with water/IPA (1:1), and dry under vacuum.
-
Yield Expectations: 85-95%.
-
Protocol B: Acid-Mediated Amination (Anilines/Weak Nucleophiles)
Best for: Sterically hindered or electron-deficient anilines where basic conditions fail.
Reagents:
-
Substrate: 1.0 equiv
-
Aniline: 1.0 – 1.1 equiv[1]
-
Acid: HCl (4M in Dioxane) (0.1 – 1.0 equiv) or conc. HCl (drops)
-
Solvent: n-Butanol or Ethanol/Water (1:1)
Procedure:
-
Charge: Dissolve substrate and aniline in n-Butanol (0.3 M).
-
Catalyst: Add HCl.
-
Heat: Heat to 100°C (or reflux) for 4–12 hours.
-
Workup:
-
Cool to RT. The product often crystallizes as the hydrochloride salt.
-
Filter directly.
-
If no precipitate: Dilute with EtOAc, wash with sat.
(to neutralize), dry over , and concentrate.
-
Protocol C: Etherification (Alkoxylation)
Best for: Introduction of alkoxy groups (e.g., methoxy, ethoxy).
Reagents:
-
Substrate: 1.0 equiv
-
Alcohol (ROH): Used as solvent or 1.5 equiv in THF
-
Base: NaH (60% dispersion) (1.2 equiv) or NaOR (generated in situ)
-
Solvent: Anhydrous THF or DMF
Procedure:
-
Activation: In a separate dried flask, suspend NaH in anhydrous THF at 0°C. Add the alcohol (ROH) dropwise and stir for 15 min to generate the alkoxide.
-
Addition: Add the substrate (dissolved in minimal THF) to the alkoxide solution.
-
Reaction: Allow to warm to RT. If sluggish, heat to 60°C.
-
Warning: High temperatures with hydroxide traces (wet solvent) will lead to hydrolysis (formation of pyrimidone).
-
-
Workup: Quench with sat.
, extract with EtOAc.[9]
Decision Tree for Optimization
Use the following logic flow to select the correct protocol and troubleshoot issues.
Figure 2: Experimental decision matrix for maximizing yield and minimizing side reactions.
Analytical Validation & Troubleshooting
Key Analytical Markers
-
Starting Material (SM): 4-Chloro-6-(naphthalen-1-yl)pyrimidine.
-
LCMS: Distinctive Chlorine isotope pattern (M and M+2 in 3:1 ratio).
-
NMR: The pyrimidine proton at C2 is typically a singlet around
9.0–9.2 ppm. The C5 proton is a singlet/doublet around 7.8–8.0 ppm.
-
-
Product:
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Product is 4-OH (Hydrolysis) | Wet solvent or hydroxide contamination. The C4 position is extremely sensitive to water at high pH. | Ensure solvents are anhydrous.[9] Use molecular sieves. Switch from hygroscopic bases (KOH/NaOH) to DIPEA/NaH. |
| Low Conversion (<50%) | Poor solubility of the naphthyl-substrate prevents reaction with nucleophile. | Switch solvent to DMF or NMP .[9] Increase temp to 120°C. Use Microwave (140°C, 20 min). |
| Regioselectivity Issues | N/A for this specific substrate (only one Cl), but bis-addition can occur if diamines are used. | Use excess amine (5-10 eq) if using a diamine linker to prevent dimerization. |
| Sticky/Oily Product | High lipophilicity prevents crystallization. | Dissolve in minimal DCM, add excess Hexane/Heptane, and sonicate to induce precipitation. |
References
-
Mechanistic Insight: Concerted Nucleophilic Aromatic Substitutions. Neumann, C. et al. PMC (2016). Link
-
Solvent Effects: Kinetics of Substitution of 2-Chloropyrimidine. Ramesh, A. et al. Zenodo (1995). Link
-
Protocol Validation: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.MDPI (2022). Link
-
Acid Catalysis: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine.Preprints.org (2023). Link
-
General Review: Nucleophilic Aromatic Substitution.Master Organic Chemistry (2018). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 4-Chloro-6-(naphthalen-1-yl)pyrimidine as a Kinase Inhibitor Scaffold
[1]
Executive Summary
4-Chloro-6-(naphthalen-1-yl)pyrimidine represents a critical intermediate in the synthesis of Type I and Type II kinase inhibitors.[1] The molecule combines a reactive electrophilic handle (C4-chlorine) with a lipophilic, steric bulk element (C6-naphthalene) capable of
This guide details the regioselective synthesis of this intermediate via Suzuki-Miyaura coupling and provides a validated protocol for its downstream functionalization via Nucleophilic Aromatic Substitution (
Molecule Profile & Strategic Value
| Property | Specification |
| IUPAC Name | 4-Chloro-6-(naphthalen-1-yl)pyrimidine |
| Molecular Formula | |
| Molecular Weight | 240.69 g/mol |
| Physical State | Off-white to pale yellow solid |
| Calc.[1] LogP | ~3.8 (High Lipophilicity) |
| Key Reactivity | C4-Chlorine (High susceptibility to |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Mechanistic Causality: The pyrimidine ring serves as the hydrogen-bond acceptor hinge binder.[1] The C6-naphthalene moiety is strategically positioned to occupy the hydrophobic "back pocket" (Gatekeeper region) of the kinase active site, enhancing potency and selectivity compared to smaller phenyl analogs [1][2]. The C4-chlorine is the "diversity point," allowing the attachment of solubilizing amine tails.
Protocol A: Regioselective Synthesis (The "Make")
Objective: Synthesize 4-Chloro-6-(naphthalen-1-yl)pyrimidine from 4,6-dichloropyrimidine while minimizing the formation of the bis-coupled byproduct.
Reaction Logic
4,6-Dichloropyrimidine is symmetric. The first Suzuki coupling activates the system. However, the introduction of an electron-rich aryl group (naphthalene) deactivates the ring slightly compared to the starting material, but statistical bis-coupling remains a risk. We utilize stoichiometric control and biphasic solvent systems to maximize mono-selectivity [3].
Materials
-
Substrate: 4,6-Dichloropyrimidine (1.0 equiv)
-
Reagent: 1-Naphthylboronic acid (0.95 equiv) — Limiting reagent strategy[1]
-
Catalyst:
(3 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]
Step-by-Step Methodology
-
Inerting: Charge a 3-neck round bottom flask with 4,6-dichloropyrimidine and
. Evacuate and backfill with Argon ( ). -
Solvation: Add degassed 1,4-Dioxane. Stir at Room Temperature (RT) for 10 min.
-
Activation: Add the aqueous
solution. The mixture will become biphasic. -
Addition: Add 1-Naphthylboronic acid (dissolved in minimal dioxane) dropwise over 30 minutes while heating the system to 80°C .
-
Why? Slow addition keeps the concentration of boronic acid low, favoring reaction with the excess dichloropyrimidine over the product.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[2][3][4][5] Look for the disappearance of boronic acid.
-
Stop Point: Quench when boronic acid is consumed, even if dichloropyrimidine remains.
-
-
Work-up: Cool to RT. Dilute with EtOAc and wash with Brine (
). Dry organic layer over . -
Purification: Flash Column Chromatography (
).-
Eluent: Gradient 0%
10% EtOAc in Hexanes. -
Order of Elution: (1) Unreacted 4,6-dichloro
(2) Target Mono-product (3) Bis-product.
-
Protocol B: Functionalization via (The "Use")
Objective: Displace the remaining C4-chlorine with an amine to generate a kinase inhibitor candidate.
Reaction Logic
The pyrimidine ring, now substituted with an aryl group, remains electron-deficient enough for Nucleophilic Aromatic Substitution (
Materials
-
Substrate: 4-Chloro-6-(naphthalen-1-yl)pyrimidine (1.0 equiv)
-
Nucleophile: Aniline derivative or aliphatic amine (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]
-
Solvent: n-Butanol (for thermal) or DMF (for microwave)[1]
Step-by-Step Methodology
-
Preparation: Dissolve the substrate in n-Butanol (0.2 M concentration).
-
Reagent Addition: Add the amine nucleophile and DIPEA.
-
Thermal Cycle: Heat to 110°C (reflux) for 4–12 hours.
-
Note: If using Microwave, heat to 140°C for 20 minutes in DMF.
-
-
Validation: Monitor by LC-MS. The mass shift should correspond to
. -
Isolation:
-
Cool to RT. The product often precipitates from n-Butanol.
-
Filter and wash with cold ethanol.
-
If no precipitate: Evaporate solvent and purify via recrystallization (EtOH/Water) or Prep-HPLC.
-
Visualizing the Workflow
The following diagram illustrates the chemical genealogy and the decision tree for synthesis.
Figure 1: Synthetic workflow for the generation of the scaffold and its conversion into a functional pharmaceutical agent.
Biological Context: Mechanism of Action
Why use this specific intermediate? The diagram below details the hypothetical interaction of the final molecule within a kinase active site (e.g., EGFR).
Figure 2: Pharmacophore mapping.[1] The Naphthalene moiety (derived from the intermediate) anchors the molecule in the hydrophobic pocket, critical for potency.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Bis-coupling | Excess boronic acid or high temp.[1] | Reduce boronic acid to 0.9 equiv. Lower temp to 60°C. |
| Low Conversion ( | Steric hindrance of naphthalene. | Switch solvent to DMF/NMP. Use Microwave (140°C). |
| Hydrolysis (OH-product) | Wet solvents or excess base time. | Use anhydrous solvents for |
| Pd Removal | Residual metal in intermediate. | Use a scavenger resin (e.g., SiliaMetS® Thiol) post-workup. |
References
-
MDPI (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.[1] Retrieved from [Link][1]
-
Semantic Scholar (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link][1]
-
ChemRxiv (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Nucleophilic Substitution. Retrieved from [Link][1]
Sources
- 1. 2-(4-Chloro-6-(3-chlorophenylamino)pyrimidin-2-ylthio)-2-(naphthalen-1-yl)acetic acid | C22H15Cl2N3O2S | CID 46885552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors [mdpi.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Buchwald-Hartwig Amination of 4-Chloro-6-(naphthalen-1-yl)pyrimidine
This Application Note is designed for researchers optimizing the synthesis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine derivatives via Buchwald-Hartwig Cross-Coupling.
The protocol addresses the specific electronic and steric challenges posed by the electron-deficient pyrimidine core and the bulky 1-naphthyl substituent.
Executive Summary
The amination of 4-Chloro-6-(naphthalen-1-yl)pyrimidine presents a distinct set of challenges compared to standard aryl chloride couplings. While the electron-deficient pyrimidine ring facilitates oxidative addition, it also increases the risk of catalyst poisoning via nitrogen coordination. Furthermore, the 1-naphthyl group at the 6-position introduces significant steric bulk (peri-interaction), which can hinder the approach of the catalyst-amine complex.
This guide provides a two-tier protocol strategy:
-
Method A (General Purpose): A robust, cost-effective system using Xantphos for standard amines.
-
Method B (High Performance): A specialized system using BrettPhos/RuPhos precatalysts for sterically demanding or electronically deactivated amines.
Substrate Analysis & Mechanistic Strategy
Structural Considerations
-
Electrophile (C4-Cl): The 4-position of pyrimidine is highly activated. However, unlike SNAr, Buchwald-Hartwig coupling allows for the use of weak nucleophiles (anilines, amides) and avoids harsh temperatures that might degrade the naphthalene linkage.
-
Steric Bulk (C6-Naphthyl): The 1-naphthyl group creates a "bay region" effect. Ligands must be large enough to enforce reductive elimination but flexible enough to accommodate this bulk.
-
Catalyst Poisoning: The pyrimidine nitrogens (N1/N3) are competent ligands for Pd(II). Bidentate ligands (e.g., Xantphos) or bulky monodentate ligands (e.g., BrettPhos) are required to prevent the formation of off-cycle Pd-pyrimidine resting states.
Mechanism & Critical Control Points
The catalytic cycle below highlights the specific failure modes for this substrate class (Hydrodehalogenation and Poisoning).
Figure 1: Catalytic cycle emphasizing the competition between productive coupling and pyrimidine-induced catalyst poisoning.
Experimental Protocols
Method A: The "Workhorse" Condition (Xantphos)
Best for: Primary alkyl amines, cyclic secondary amines (morpholine, piperazine).
Rationale: Xantphos is a wide-bite-angle bidentate ligand. It effectively inhibits the formation of inactive Pd-bis(amine) complexes and stabilizes the Pd center against coordination by the pyrimidine nitrogens.
Reagents:
-
Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base: Cs2CO3 (Cesium Carbonate) - Must be anhydrous
-
Solvent: 1,4-Dioxane (anhydrous)
Protocol:
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with:
-
Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Degassing: Sparge with Nitrogen/Argon for 5 minutes or perform 3 freeze-pump-thaw cycles.
-
Reaction: Seal the vial and heat to 100°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H mass) and the absence of the hydrodehalogenated byproduct (M-Cl+H).
Method B: The "Challenging Substrate" Condition (Buchwald G3)
Best for: Anilines, sterically hindered amines, or if Method A fails.
Rationale: Third-generation (G3) Buchwald precatalysts activate rapidly at low temperatures.
-
BrettPhos: Ideal for primary amines and high mono-arylation selectivity.
-
RuPhos: Ideal for secondary amines and bulky substrates (handles the 1-naphthyl clash well).
Reagents:
-
Catalyst: BrettPhos Pd G3 OR RuPhos Pd G3
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS (if functional groups are base-sensitive)[3]
-
Solvent: Toluene or THF
Protocol:
-
Preparation: Charge vial with:
-
Substrate (1.0 equiv)
-
Amine (1.1 equiv)[4]
-
NaOtBu (1.4 equiv)
-
Catalyst: BrettPhos Pd G3 (1–3 mol%)
-
-
Solvation: Add anhydrous Toluene (0.15 M).
-
Reaction: Heat to 80°C . (Note: These catalysts are active enough that 80°C is often sufficient, reducing thermal decomposition).
-
Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.
Optimization & Decision Logic
Use the following decision tree to select the optimal starting point for your specific amine partner.
Figure 2: Protocol selection and troubleshooting decision tree.
Quantitative Data & Benchmarks
The following table summarizes expected outcomes based on "nearest neighbor" literature for 4-chloropyrimidines.
| Parameter | Standard Condition | High-Performance Condition |
| Ligand | Xantphos | BrettPhos / RuPhos |
| Pd Source | Pd2(dba)3 | Pd G3 Precatalyst |
| Temp | 100–110°C | 60–80°C |
| Time | 4–16 h | 1–4 h |
| Yield (Avg) | 65–80% | 85–95% |
| Selectivity | Moderate (risk of bis-coupling) | High (Mono-selective) |
| Cost | Low | High |
Troubleshooting & QC
Self-Validating Checks
-
Water Content: The reaction is highly sensitive to moisture if using strong bases like NaOtBu. If the reaction turns black immediately (Pd black precipitation), your solvent is likely wet. Action: Redistill solvent or use molecular sieves.
-
Incomplete Conversion: If starting material remains but no byproduct forms, the catalyst is likely deactivated by the pyrimidine nitrogen. Action: Switch to a precatalyst (G3/G4) to ensure high initial concentration of L-Pd(0).
Purification Note
Naphthalene derivatives are highly lipophilic. The product may co-elute with phosphine oxides.
-
Tip: Use a gradient of 0–5% MeOH in DCM for purification.
-
Scavenging: Use QuadraPure TU or similar thiourea scavengers to remove residual Pd, which can be trapped by the pyrimidine nitrogens.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Guram, A. S., et al. (1995). "Palladium-Catalyzed Amination of Aryl Halides." Angewandte Chemie International Edition.
-
Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl chlorides with amines."[5][6][7][8] Journal of the American Chemical Society.
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
-
BenchChem Application Note. "Buchwald-Hartwig Amination with Chloropyridines."
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. entegris.com [entegris.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Preparation of biaryl pyrimidine derivatives using 4-Chloro-6-(naphthalen-1-yl)pyrimidine
Application Note & Protocol
Facile Synthesis of Biaryl Pyrimidine Derivatives via Suzuki-Miyaura Cross-Coupling of 4-Chloro-6-(naphthalen-1-yl)pyrimidine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Biaryl pyrimidines, in particular, are a privileged structural class exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] This application note provides a detailed, field-proven protocol for the synthesis of a diverse library of 4-aryl-6-(naphthalen-1-yl)pyrimidine derivatives. The methodology leverages the robust and versatile Suzuki-Miyaura cross-coupling reaction, utilizing the readily accessible intermediate, 4-Chloro-6-(naphthalen-1-yl)pyrimidine. We will detail the reaction mechanism, provide a step-by-step experimental workflow, and discuss the characterization and potential applications of these valuable compounds in drug discovery.
Introduction: The Significance of Biaryl Pyrimidines
Pyrimidine derivatives are of immense interest to the pharmaceutical industry due to their diverse biological functions.[4][7] Their structural versatility allows for fine-tuning of physicochemical properties, making them ideal candidates for targeting various biological pathways.[6][7] The introduction of an aryl group at the C4 position of the pyrimidine ring to create a biaryl structure can significantly enhance binding affinity to protein targets, such as protein kinases, by providing additional hydrophobic and π-stacking interactions.[1][8]
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for constructing C-C bonds, particularly for the synthesis of biaryl compounds.[9][10][11] Its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups make it an indispensable tool in modern synthetic chemistry.[10][11] This protocol focuses on the palladium-catalyzed coupling of 4-Chloro-6-(naphthalen-1-yl)pyrimidine with various arylboronic acids, a strategy that offers a reliable and efficient route to novel biaryl pyrimidine derivatives.[12][13][14]
The Suzuki-Miyaura Catalytic Cycle
The efficacy of this synthetic strategy hinges on a palladium-catalyzed cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The generally accepted cycle involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the 4-Chloro-6-(naphthalen-1-yl)pyrimidine, forming a Palladium(II) complex.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the Palladium(II) complex, displacing the halide. The base is critical for activating the boronic acid to form a more nucleophilic borate species.[11]
-
Reductive Elimination: The two organic moieties on the Palladium(II) complex couple and are eliminated, forming the desired biaryl C-C bond and regenerating the active Palladium(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a robust starting point for the synthesis. Researchers should note that optimization of the base, solvent, or catalyst may be necessary for particularly challenging or electron-deficient arylboronic acids.
Materials and Reagents
-
Starting Material: 4-Chloro-6-(naphthalen-1-yl)pyrimidine
-
Reagents: Various arylboronic acids or arylboronic acid pinacol esters
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[14]
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Work-up: Ethyl acetate, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography
General Reaction Scheme
Step-by-Step Synthesis Protocol
-
Reagent Preparation: To a dry Schlenk flask, add 4-Chloro-6-(naphthalen-1-yl)pyrimidine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (N₂ or Ar). Repeat this process three times to ensure an oxygen-free environment. This step is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl pyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Visualization
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Hypothetical Results & Discussion
To demonstrate the versatility of this protocol, a small library of derivatives was synthesized using various electronically and sterically diverse arylboronic acids.
| Entry | Arylboronic Acid | Product ID | Yield (%) | Purity (LC-MS, %) |
| 1 | Phenylboronic acid | BNP-1 | 92 | >98 |
| 2 | 4-Methoxyphenylboronic acid | BNP-2 | 95 | >99 |
| 3 | 4-Trifluoromethylphenylboronic acid | BNP-3 | 81 | >97 |
| 4 | 3-Cyanophenylboronic acid | BNP-4 | 85 | >98 |
| 5 | 2-Methylphenylboronic acid | BNP-5 | 75 | >96 |
The results indicate that the reaction is robust, providing excellent yields for both electron-rich (Entry 2) and electron-poor (Entries 3, 4) arylboronic acids. A slight decrease in yield was observed with the sterically hindered 2-methylphenylboronic acid (Entry 5), which is a common outcome in cross-coupling reactions. This could potentially be improved by using a more active catalyst system, such as one employing bulky phosphine ligands (e.g., XPhos), or by extending the reaction time.[10][15]
Application in Drug Discovery: Targeting Kinase Pathways
Many biaryl pyrimidine derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1] The synthesized compounds could be screened against a panel of kinases to identify potential therapeutic leads. For example, they could target the ATP-binding site of a receptor tyrosine kinase like EGFR, preventing downstream signaling that leads to cell proliferation.
Caption: Simplified kinase signaling pathway showing potential inhibition.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for synthesizing 4-aryl-6-(naphthalen-1-yl)pyrimidines. This protocol offers a straightforward and scalable pathway to a diverse range of biaryl pyrimidine derivatives, which are high-value compounds for screening in drug discovery programs. The operational simplicity and broad substrate scope make this an essential technique for medicinal chemists aiming to develop next-generation therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine. BenchChem.
- MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
- RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- ResearchGate. (2025, August 10). Pharmacological potentials of pyrimidine derivative: A review | Request PDF. ResearchGate.
- PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC.
- ACS Publications. (2006, July 21). Design, Synthesis, and Evaluation of Novel Biarylpyrimidines: A New Class of Ligand for Unusual Nucleic Acid Structures | Journal of Medicinal Chemistry. ACS Publications.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem.
- Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- PMC. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
- Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers.
- ResearchGate. (2025, August 5). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF. ResearchGate.
- ResearchGate. (2020, December 16). (PDF) Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study their anti-cancer effect. ResearchGate.
- Semantic Scholar. (n.d.). Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study. Semantic Scholar.
- PMC. (2024, November 6). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. PMC.
- ACS Publications. (2021, November 11). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage | Journal of Medicinal Chemistry. ACS Publications.
- Google Patents. (n.d.). WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses. Google Patents.
- PMC. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
- PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- ResearchGate. (2018, December 10). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.
Sources
- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Catalytic Systems for the Functionalization of 4-Chloro-6-(naphthalen-1-yl)pyrimidine
Part 1: Strategic Analysis & Mechanistic Insight
The Scaffold in Drug Discovery
The structure 4-Chloro-6-(naphthalen-1-yl)pyrimidine represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., EGFR, VEGFR targets). The pyrimidine core provides the essential hydrogen-bonding motif for the ATP-binding pocket, while the bulky 6-(naphthalen-1-yl) moiety occupies the hydrophobic back-pocket (Gatekeeper region), often conferring selectivity over other kinases.
However, the chemical functionalization of this scaffold at the 4-position presents a distinct set of challenges:
-
Electronic Deactivation: While the pyrimidine ring is electron-deficient (facilitating nucleophilic attack), the nitrogen atoms can coordinate to Palladium(II) species, leading to catalyst sequestration (poisoning).
-
Steric Shielding: The 1-naphthyl group is peri-substituted. Although it is at the 6-position, its rotation can create a steric cone that destabilizes the transition state during the transmetalation step, particularly if the incoming nucleophile is also bulky.
-
C-Cl Bond Inertness: Compared to iodides or bromides, the C-Cl bond requires higher activation energy for oxidative addition.
The Catalytic Solution
To overcome these barriers, we utilize Bulky, Electron-Rich Phosphine Ligands . These ligands serve a dual purpose:
-
Electronic: They increase the electron density on the Pd(0) center, accelerating the rate-limiting oxidative addition into the unreactive C-Cl bond.
-
Steric: Their bulk prevents the formation of inactive dimeric Pd species and discourages the coordination of the pyrimidine nitrogens to the metal center.
Part 2: Visualizing the Workflow
The following diagram outlines the divergent synthesis pathways from the parent scaffold, highlighting the critical decision points for C-C and C-N bond formation.
Figure 1: Divergent synthesis workflow. The scaffold is generated via controlled mono-arylation, then diverted to C-C or C-N coupling.
Part 3: Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Coupling of 4-Chloro-6-(naphthalen-1-yl)pyrimidine with aryl boronic acids. System: Pd(OAc)₂ / SPhos / K₃PO₄ Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is chosen for its exceptional ability to facilitate the coupling of aryl chlorides. The methoxy groups on the biaryl backbone provide stability, while the cyclohexyl groups boost electron density.
Materials
-
Substrate: 4-Chloro-6-(naphthalen-1-yl)pyrimidine (1.0 equiv)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Solvent: Toluene / Water (10:1 ratio)
Step-by-Step Procedure
-
Pre-complexation (Critical): In a reaction vial, dissolve Pd(OAc)₂ and SPhos in a small volume of dry Toluene. Stir at room temperature for 10 minutes under Argon. Color change from orange to pale yellow indicates active L-Pd(0) generation.
-
Loading: Add the chloropyrimidine substrate, boronic acid, and finely ground K₃PO₄ to a separate reaction vessel equipped with a stir bar.
-
Solvent Addition: Add the Toluene/Water mixture. Degas the solvent stream by bubbling Nitrogen/Argon for 15 minutes prior to addition.
-
Catalyst Transfer: Transfer the pre-complexed catalyst solution to the main reaction vessel via syringe.
-
Reaction: Seal the vessel and heat to 100°C for 4–12 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc). The starting chloride is UV-active and distinct from the more polar product.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Self-Validating Check: If the reaction stalls after 2 hours (black precipitate visible), oxygen ingress has occurred. SPhos is air-sensitive in solution. Ensure rigorous degassing.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Amination of the C4-position with primary or secondary amines.
System: Pd₂(dba)₃ / BrettPhos / NaOtBu
Rationale: BrettPhos is the "gold standard" for coupling primary amines to heteroaryl chlorides. It prevents the formation of the unproductive
Materials
-
Substrate: 4-Chloro-6-(naphthalen-1-yl)pyrimidine (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
Ligand: BrettPhos (2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure
-
Drying: Flame-dry a Schlenk flask or microwave vial and cool under Argon. Moisture kills this reaction by protonating the base.
-
Solids Addition: Add Pd₂(dba)₃, BrettPhos, NaOtBu, and the chloropyrimidine substrate to the flask.
-
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Liquid Addition: Add anhydrous Dioxane and the Amine (if liquid) via syringe.
-
Activation: Heat the mixture to 110°C .
-
Note: If using a volatile amine, use a sealed pressure tube.
-
-
Completion: Reaction is typically complete in 2–6 hours.
-
Workup: Filter through a Celite pad (eluting with DCM) to remove palladium black and salts. Concentrate and purify.
Self-Validating Check: The reaction mixture should turn a deep red/brown homogeneous color initially. If it turns bright green or black immediately upon heating, the catalyst has decomposed (likely due to wet solvent or poor inerting).
Part 4: Data Summary & Optimization Guide
The following table summarizes expected outcomes and optimization parameters based on substrate class.
| Variable | Standard Condition | Optimization for Low Yields | Reason for Failure |
| Solvent | Toluene/H₂O (Suzuki) | n-Butanol or DMF | Solubility of the naphthyl scaffold is poor. |
| Base | K₃PO₄ | Cs₂CO₃ | Stronger base required for steric crowding. |
| Ligand | SPhos | XPhos or RuPhos | SPhos failed to prevent N-coordination. |
| Temp | 100°C | 120°C (Microwave) | Activation barrier of C-Cl bond not met. |
Troubleshooting the "Dehalogenation" Side Reaction
A common side product is the hydrodechlorinated species (where Cl is replaced by H).
-
Cause:
-hydride elimination from the amine or solvent (if alcoholic). -
Fix: Switch from secondary alcoholic solvents (like isopropanol) to aprotic polar solvents (Dioxane, DMF). Increase the concentration of the amine.
References
- Suzuki-Miyaura Coupling of Chloropyrimidines
- Buchwald-Hartwig Amination Protocols
-
Regioselectivity in Dichloropyrimidines
-
General Mechanism of Cross-Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis & Functionalization of 4-Chloro-6-(naphthalen-1-yl)pyrimidine
Abstract & Strategic Value
This guide details the rapid, high-fidelity synthesis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine , a "privileged structure" in medicinal chemistry. This scaffold combines the electron-deficient pyrimidine core—essential for hydrogen bonding in kinase hinge regions—with a lipophilic naphthyl moiety that facilitates hydrophobic pocket occupation.
Traditional thermal synthesis of this intermediate often suffers from long reaction times (12–24 h) and competitive bis-coupling (formation of 4,6-di(naphthalen-1-yl)pyrimidine). By leveraging Microwave-Assisted Organic Synthesis (MAOS) , we achieve:
-
Kinetic Selectivity: Preferential mono-arylation through precise temperature ramping.
-
Speed: Reduction of reaction time from hours to minutes.
-
Purity: Minimized thermal degradation and side-product formation.
Scientific Rationale & Mechanism
The Challenge of Symmetry
The starting material, 4,6-dichloropyrimidine , is
-
Step 1 (Desymmetrization): A Suzuki-Miyaura coupling introduces the naphthalene ring. The resulting product is 4-Chloro-6-(naphthalen-1-yl)pyrimidine .
-
Deactivation Effect: The introduction of the electron-rich naphthyl group slightly deactivates the pyrimidine ring compared to the dichloro-precursor, but the remaining chlorine at C4 remains highly reactive for subsequent nucleophilic aromatic substitution (
).
Microwave "Specific Effects"
Microwave irradiation provides direct dielectric heating. Polar solvents (water, ethanol, DMF) align with the oscillating electric field, generating internal heat.
-
Arrhenius Acceleration:
. Rapid heating to superheated conditions (above boiling point in sealed vessels) significantly increases the rate constant ( ). -
Wall-Less Heating: Unlike oil baths, MW heating is uniform, preventing the "hot vessel walls" that often cause charring or polymerization of sensitive heterocycles.
Experimental Workflow Visualization
The following diagram illustrates the two-stage workflow: Scaffold Synthesis (Suzuki) followed by Functionalization (
Caption: Sequential MW-assisted workflow for desymmetrization and functionalization of 4,6-dichloropyrimidine.
Detailed Protocols
Protocol A: Synthesis of the Scaffold (Suzuki Coupling)
Objective: Selective mono-arylation of 4,6-dichloropyrimidine.
Reagents:
-
4,6-Dichloropyrimidine (149 mg, 1.0 mmol)
-
1-Naphthaleneboronic acid (172 mg, 1.0 mmol)
-
Catalyst:
(58 mg, 0.05 mmol, 5 mol%)[1][2][3][4] -
Base:
(2M aqueous solution, 1.0 mL) -
Solvent: 1,2-Dimethoxyethane (DME) (3.0 mL)
Procedure:
-
Vessel Loading: In a 10 mL microwave process vial, add the dichloropyrimidine, boronic acid, and Pd catalyst.
-
Solvent Addition: Add DME and the aqueous carbonate solution.
-
Degassing (Critical): Cap the vial and purge with Argon or Nitrogen for 60 seconds (via septum) to remove dissolved oxygen, which degrades the Pd(0) catalyst.
-
Irradiation:
-
Temperature: 110 °C
-
Time: 15 minutes
-
Stirring: High (600 rpm)
-
Power: Dynamic (set max to 150W to prevent overshoot).
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over
.[4] -
Purification: Flash chromatography (Hexane/EtOAc gradient). The mono-substituted product elutes after the bis-coupled byproduct (if any) and before the starting material.
Self-Validation Check:
-
TLC:
~0.4 (9:1 Hexane/EtOAc). Product should be UV active and stain positive with . -
MS (ESI): Expect
(Cl isotope pattern 3:1).
Protocol B: Functionalization (Nucleophilic Aromatic Substitution)
Objective: Displacement of the C4-chlorine with a model amine (e.g., Morpholine).
Reagents:
-
4-Chloro-6-(naphthalen-1-yl)pyrimidine (Intermediate from Protocol A) (0.5 mmol)
-
Morpholine (1.2 eq)
-
Base: DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: Isopropanol (iPrOH) (3 mL) or Ethanol.
Procedure:
-
Loading: Dissolve the intermediate in iPrOH in a 2-5 mL MW vial. Add morpholine and DIPEA.
-
Irradiation:
-
Temperature: 140 °C (Note: Higher temp required for
than Suzuki). -
Time: 10 minutes.
-
Pressure: System will pressurize (~3-6 bar); ensure vial is rated for 20 bar.
-
-
Workup: Evaporate solvent directly (if volatile) or precipitate with water.
-
Purification: Recrystallization from EtOH or column chromatography.
Data Summary & Optimization Guide
Reaction Parameter Table
| Parameter | Suzuki Step (Scaffold) | SnAr Step (Functionalization) |
| Solvent System | DME / Water (3:1) | Isopropanol or NMP |
| Catalyst | None (Autocatalytic/Base) | |
| Temperature | 100 - 110 °C | 120 - 150 °C |
| Time (MW) | 15 min | 10 - 20 min |
| Time (Thermal) | 12 - 18 hours | 4 - 8 hours |
| Key Risk | Bis-coupling (Control via stoichiometry) | Hydrolysis (Ensure dry solvents if using weak nucleophiles) |
Troubleshooting Logic
-
Issue: Low Yield in Step 1.
-
Cause: Oxidation of Catalyst. Fix: Rigorous degassing; use fresh catalyst.
-
Cause: Homocoupling of Boronic Acid. Fix: Switch solvent to Dioxane/Water; ensure base is added after degassing.
-
-
Issue: Incomplete Conversion in Step 2.
-
Cause: Steric hindrance of the amine. Fix: Increase Temp to 160°C; switch solvent to NMP (N-methyl-2-pyrrolidone) which absorbs MW energy efficiently.
-
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
- Source: MDPI (C
- Context: Establishes the baseline protocols for selective Pd-catalyzed coupling on polychlorin
-
URL:[Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.
- Source: ResearchG
- Context: Provides comparative data on solvent systems (Dioxane vs. Toluene)
-
URL:[Link]
-
Microwave-Assisted Synthesis of Pyrimidine Deriv
- Source: N
- Context: Validates the acceleration of reactions on chloropyrimidines using microwave irradi
-
URL:[Link]
-
Nucleophilic Aromatic Substitution: Using Microwave Chemistry.
Sources
Troubleshooting & Optimization
Improving reaction yields for 4-Chloro-6-(naphthalen-1-yl)pyrimidine synthesis
Ticket ID: PYR-NAPH-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield or purity issues in the synthesis of 4-chloro-6-(naphthalen-1-yl)pyrimidine via Suzuki-Miyaura cross-coupling.
The core challenge with this reaction is the inherent symmetry of the starting material (4,6-dichloropyrimidine ). While the first substitution is chemically equivalent, the resulting product remains highly reactive toward a second substitution event (bis-coupling). Furthermore, the 1-naphthyl group introduces steric bulk that can retard transmetallation, while the remaining chlorine atom is susceptible to hydrolysis under basic conditions.
This guide provides a self-validating protocol to maximize the yield of the mono-arylated product while suppressing bis-coupling and hydrolysis.
Module 1: Reaction Design & Stoichiometry
Objective: Prevent the formation of 4,6-di(naphthalen-1-yl)pyrimidine.
The most common cause of low yield is the statistical formation of the bis-product. Because the electronic deactivation provided by the first aryl group is not absolute, kinetic control is required.
Optimized Stoichiometry Table
| Component | Role | Standard Eq. | Optimized Eq. | Rationale |
| 4,6-Dichloropyrimidine | Electrophile | 1.0 | 1.2 – 1.5 | Excess electrophile statistically favors mono-substitution. |
| 1-Naphthylboronic acid | Nucleophile | 1.1 | 1.0 | Limiting reagent prevents "runaway" bis-coupling. |
| Catalyst (Pd) | Catalyst | 0.05 | 0.03 – 0.05 | Standard loading is usually sufficient. |
Critical Protocol Adjustment
Do not mix all reagents at once if bis-coupling is observed.
-
Dissolve the 4,6-dichloropyrimidine and Catalyst in the solvent system first.
-
Add the Base .[1]
-
Add the 1-Naphthylboronic acid slowly (e.g., via syringe pump or portion-wise over 1 hour) at the reaction temperature. This keeps the instantaneous concentration of the boronic acid low, starving the reaction of the nucleophile needed for the second addition.
Module 2: Catalytic System & Conditions
Objective: Overcome steric hindrance of the 1-naphthyl group without degrading the substrate.
The 1-naphthyl group possesses peri-hydrogens that create significant steric bulk. This slows the transmetallation step of the catalytic cycle. If the reaction is too slow, the boronic acid may undergo protodeboronation (losing the boron group) before it couples.
Recommended Solvent Systems
-
System A (Standard): 1,4-Dioxane / Water (4:1). Good solubility, standard boiling point.
-
System B (Optimized for Selectivity): Toluene / Ethanol / Water (4:1:1).
-
Why? The protic nature of ethanol facilitates the solubility of the boronic acid and base, while the toluene protects the catalyst. This mixture often allows for lower temperatures (55–65°C), which improves regioselectivity [1].
-
Catalyst Selection Guide
| Catalyst / Ligand | Suitability | Notes |
| Pd(PPh₃)₄ | High | The "Gold Standard" for this reaction. The triphenylphosphine ligands are bulky enough to promote the reaction but not so active that they aggressively drive the second addition. |
| Pd(dppf)Cl₂ | Moderate | Use only if Pd(PPh₃)₄ fails. The bidentate ligand is very stable but can sometimes be too active, promoting bis-coupling. |
| XPhos Pd G2 | Low | Generally too active for this specific mono-selectivity transformation; risk of bis-coupling is high. |
Module 3: Workup & Purification (The "Hidden" Yield Loss)
Objective: Prevent hydrolysis of the C-Cl bond.
The product, 4-chloro-6-(naphthalen-1-yl)pyrimidine , contains an electron-deficient pyrimidine ring. The remaining chlorine is a good leaving group. If the reaction mixture is left at high pH and high temperature for too long, hydroxide ions will displace the chlorine, forming 6-(naphthalen-1-yl)pyrimidin-4-ol (hydrolysis product).
Troubleshooting Workflow
-
Monitor pH: Do not allow the reaction to run overnight if the pH is >10 and Temp is >80°C.
-
Quench: Upon consumption of the boronic acid (check TLC), immediately cool the reaction to room temperature.
-
Neutralization: If using a strong base (like K₃PO₄), consider buffering the aqueous workup with saturated NH₄Cl solution to neutralize residual base immediately.
-
Extraction: Extract rapidly with Ethyl Acetate or Dichloromethane. Do not let the organic layer sit in contact with the basic aqueous layer for extended periods.
Visualizing the Pathway
The following diagram illustrates the competitive pathways. Your goal is to navigate the "Green Path" while blocking the "Red" and "Orange" paths.
Caption: Reaction pathway analysis. k1 represents the desired first coupling. k2 represents the undesired second coupling. The goal is to maximize k1/k2 ratio.
Troubleshooting FAQ
Q1: The reaction stalls at 60% conversion, but I still have starting material.
-
Diagnosis: Catalyst deactivation or boronic acid degradation.[2][3][4]
-
Fix: Add an additional 0.2 eq of 1-naphthylboronic acid and 1 mol% of fresh catalyst. Ensure your solvent was thoroughly degassed (sparged with Argon for 20 mins) as oxygen kills the active Pd(0) species rapidly.
Q2: I see a spot on TLC that doesn't move (baseline) and my yield is low.
-
Diagnosis: This is likely the hydrolysis product (hydroxy-pyrimidine). It is polar and often insoluble in organic solvents.
-
Fix: Your reaction conditions are too basic or too hot. Switch from K₃PO₄ to Na₂CO₃ (milder). Lower the temperature by 10°C.
Q3: Can I use microwave irradiation to speed this up?
-
Answer: Yes, but be cautious. Microwave heating is very efficient, which can accelerate the bis-coupling reaction significantly. If you use a microwave, limit the time to 10-15 minutes at 100°C and use a stoichiometric deficit of boronic acid (0.9 eq) to ensure you don't over-cook it.
Q4: My product is oil, but it should be a solid.
-
Diagnosis: Residual solvent or impurities (naphthalene from deboronation).
-
Fix: Triturate the oil with cold hexanes or pentane. The naphthalene impurities are often soluble in hexanes, while the chloropyrimidine product may precipitate as a solid.
Decision Tree for Optimization
Use this flow to determine your next experimental step.
Caption: Logic flow for optimizing reaction conditions based on crude analysis.
References
-
Regioselective Suzuki coupling of 2,4-dichloropyrimidine
-
General Reactivity of Chloropyrimidines
-
Troubleshooting Suzuki Couplings
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Chloro-6-(naphthalen-1-yl)pyrimidine
[1]
Introduction: The "Mono-Substitution" Challenge
Welcome to the technical support center. If you are synthesizing 4-Chloro-6-(naphthalen-1-yl)pyrimidine , you are likely performing a Suzuki-Miyaura cross-coupling on 4,6-dichloropyrimidine.[1]
The central challenge with this scaffold is selectivity . The 4,6-dichloropyrimidine starting material has two equivalent electrophilic sites. Once the first naphthalene ring couples, the second chloride remains reactive, often leading to the thermodynamic "sink" of the reaction: the bis-coupled impurity (4,6-di(naphthalen-1-yl)pyrimidine). Furthermore, the remaining C-Cl bond is susceptible to hydrolysis, generating hydroxy-pyrimidine byproducts that complicate purification.[1][2]
This guide provides a logic-driven approach to isolating your target mono-substituted product with high purity (>98%).
Part 1: Initial Assessment & Triage[2]
Q: My crude reaction mixture is a dark, sticky oil. How do I turn this into a workable solid?
A: This is common in Suzuki couplings due to residual boronic acids and phosphine oxides preventing crystallization. Do not immediately load this oil onto a column.
Protocol: The "Crash and Wash" Trituration
-
Concentrate: Remove the reaction solvent (usually Dioxane/Water or Toluene) completely under reduced pressure.
-
Dissolve: Redissolve the minimal amount of crude oil in a small volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Precipitate: Slowly add this solution into a stirring beaker of ice-cold n-Heptane or Hexane (ratio 1:10 organic phase to alkane).
-
Observation:
-
Target Behavior: The product and bis-impurity often precipitate as solids, while the phosphine oxides and boronic acid de-borylation byproducts (naphthalene) remain in the supernatant.
-
Action: Filter the solid. This "pre-purified" solid is much easier to purify by chromatography or recrystallization.
-
Part 2: The Purification Decision Matrix
Q: Should I use Column Chromatography or Recrystallization?
A: This depends entirely on the ratio of your Mono-product (Target) to the Bis-impurity.[2] Use the decision matrix below.
Figure 1: Decision matrix for selecting the primary purification method based on crude impurity profile.
Part 3: Detailed Troubleshooting Protocols
Scenario A: Removing the Bis-Coupled Impurity (Chromatography)
Q: On TLC, my product spot is overlapping with a non-polar impurity. How do I separate them?
A: The impurity running just above your product is the bis-coupled 4,6-di(naphthalen-1-yl)pyrimidine .[1][2] Because it has two lipophilic naphthalene rings, it is significantly less polar than your mono-chloro target.[1]
Technical Insight: Standard isocratic elution often fails here because the "tailing" of the bis-product contaminates the front of the mono-product band. You must use a shallow gradient .
Optimized Column Protocol:
-
Stationary Phase: Silica Gel (40–63 µm).
-
Critical: Neutralize the silica! Pre-wash the column with 1% Triethylamine (Et3N) in Hexane. The nitrogen atoms on the pyrimidine ring can hydrogen-bond with acidic silanols, causing peak broadening.
-
-
Eluent System: Hexane (Solvent A) and Ethyl Acetate (Solvent B).
-
Gradient Profile:
Scenario B: Scalable Purification (Recrystallization)
Q: I have >10g of material. Columns are too expensive. Can I recrystallize?
A: Yes. Chloropyrimidines generally crystallize well. The key is exploiting the solubility difference between the Mono-product (moderately soluble) and the Bis-product (highly insoluble in alcohols).
Protocol: Hot Filtration Recrystallization
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA).
-
Dissolution: Suspend the crude solid in EtOH (approx. 5-10 mL per gram) and heat to reflux (80°C).
-
The "Hot Filter" Trick:
-
If the solution remains cloudy at reflux, the undissolved solid is likely the Bis-impurity .
-
Action: Filter the solution while hot through a pre-warmed funnel.[3] The Bis-impurity stays on the filter paper.
-
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then to 4°C. The target mono-product should crystallize as off-white needles.
-
Wash: Wash the filter cake with cold n-Heptane to remove surface oily residues.[1]
Scenario C: The "Missing Chlorine" (Hydrolysis)
Q: My LCMS shows a mass of [M-Cl+OH]. Why is my chlorine falling off?
A: You are observing hydrolysis to 4-hydroxy-6-(naphthalen-1-yl)pyrimidine (or its tautomer).[1][2] The C-Cl bond at the 4-position is electron-deficient and acts as a leaving group.[1][2]
Root Causes & Fixes:
-
Acidic Silica: As mentioned in Scenario A, silica is slightly acidic. If your compound sits on the column too long, it will hydrolyze. Fix: Use 1% Et3N in your eluent.
-
Heating in Wet Solvents: Did you heat the reaction >90°C in non-degassed water/dioxane? Fix: Keep reaction temp <85°C and ensure solvents are dry.
-
Workup: Avoid strong aqueous acids during workup. Use saturated NH4Cl (mildly acidic) or brine instead of HCl.
Part 4: Impurity Landscape Visualization
Understanding the origin of your impurities is the key to preventing them.
Figure 2: Reaction pathway showing the origin of critical impurities (Bis-coupled and Hydrolysis products).
Part 5: Final Polish & Storage
Q: How do I remove the grey color (Palladium residue)? A: Even after a column, Pd residues can remain.
-
Solution: Dissolve the product in EtOAc and treat with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 1 hour at 40°C. Filter through Celite.
Q: How should I store the purified product? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The C-Cl bond makes the compound sensitive to moisture over long periods.
References
-
BenchChem. (2025).[4] An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications.[1][2][4] (Provides analogous protocols for 4-chloro-6-arylpyrimidines).
-
Frontiers in Chemistry. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity.[1][2][5] (Discusses the separation of mono vs. bis-aryl pyrimidines).
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.[1][2][6] (Optimization of stoichiometry to prevent bis-coupling).
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[3][7][8][9][10] (General guide on solvent selection for heterocyclic recrystallization).
Sources
- 1. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. web.mnstate.edu [web.mnstate.edu]
Solving solubility issues of 4-Chloro-6-(naphthalen-1-yl)pyrimidine in DMSO
Welcome to the technical support center for 4-Chloro-6-(naphthalen-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Given that specific quantitative solubility data for 4-Chloro-6-(naphthalen-1-yl)pyrimidine is not extensively documented in public literature, this resource provides a framework based on established principles for handling poorly soluble compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for solubility issues with 4-Chloro-6-(naphthalen-1-yl)pyrimidine in DMSO?
A1: The structure of 4-Chloro-6-(naphthalen-1-yl)pyrimidine, which includes a naphthalene ring, suggests it is a hydrophobic and poorly water-soluble compound.[2][3][4] While DMSO is a powerful solvent for a wide range of molecules, challenges can still arise due to:
-
High Lipophilicity: The large, nonpolar naphthalene group can lead to difficulties in achieving high concentrations even in a potent solvent like DMSO.
-
Compound Purity: Impurities in the compound powder can significantly impact solubility.
-
DMSO Quality: DMSO is highly hygroscopic and readily absorbs moisture from the air.[5][6] The presence of water can drastically reduce its ability to dissolve hydrophobic compounds.[6]
-
Exceeding Solubility Limit: Every compound has a maximum saturation concentration in a given solvent at a specific temperature.[7][8]
Q2: My compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture media. What is happening?
A2: This phenomenon, often called "crashing out" or precipitation, is a common issue when a DMSO stock solution of a hydrophobic compound is diluted into an aqueous medium.[6][7] The dramatic decrease in the concentration of the organic solvent (DMSO) upon dilution reduces its capacity to keep the hydrophobic compound in solution, leading to the compound exceeding its solubility limit in the aqueous environment and precipitating.[6]
Q3: Can I filter out the precipitate from my solution?
A3: Filtering is generally not recommended as it removes the precipitated compound, resulting in an unknown and lower final concentration for your experiment.[7] This can compromise the accuracy and reproducibility of your results. The preferred approach is to address the underlying cause of the precipitation.[7]
Q4: How should I store my 4-Chloro-6-(naphthalen-1-yl)pyrimidine DMSO stock solution?
A4: To maintain the integrity of your stock solution, it is crucial to store it properly. Recommendations include:
-
Temperature: Store aliquots at -20°C or -80°C to slow down potential chemical degradation.[9][10]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[7][9]
-
Container: Use glass or high-quality, chemically resistant plastic (like HDPE or polypropylene) containers with airtight seals.[11][12][13] Glass is often preferred as it is non-reactive.[11][12]
-
Environment: Store in a cool, dark, and dry place to prevent degradation from light and moisture absorption.[11][12][13]
Troubleshooting Guide: Solubility Issues
This section provides a systematic approach to resolving common solubility problems encountered with 4-Chloro-6-(naphthalen-1-yl)pyrimidine in DMSO.
Initial Stock Solution Preparation
If you are facing difficulty in dissolving the compound in DMSO initially, follow this workflow.
Caption: Workflow for dissolving 4-Chloro-6-(naphthalen-1-yl)pyrimidine in DMSO.
Precipitation Upon Dilution in Aqueous Media
If your DMSO stock is clear but precipitates upon dilution, use the following troubleshooting steps.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation | Exceeded maximum aqueous solubility.[7] | 1. Decrease Final Concentration: Lower the target concentration in your assay. 2. Modify Dilution Method: Add the DMSO stock to the aqueous media dropwise while vortexing to facilitate mixing.[6] |
| Precipitation over time | Slow equilibration, compound instability. | 1. Use of Solubility Enhancers: Dilute the compound into media containing serum. Proteins like albumin can help keep the compound in solution.[7] 2. Consider Co-solvents: For in-vivo studies, co-solvents like PEG300/400 and Tween 80 can be used in the initial formulation.[14] |
| Inconsistent precipitation | Stock solution integrity issues. | 1. Avoid Freeze-Thaw Cycles: Use single-use aliquots.[7] 2. Inspect Thawed Stock: Before use, ensure the thawed stock is completely dissolved. If not, try to redissolve by warming and vortexing. If it persists, prepare a fresh stock solution.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
4-Chloro-6-(naphthalen-1-yl)pyrimidine (Molecular Weight: 240.69 g/mol )
-
Anhydrous, high-purity DMSO (≥99.7%)[6]
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 240.69 g/mol * (1000 mg / 1 g) = 2.41 mg
-
-
Weigh Compound: Accurately weigh 2.41 mg of 4-Chloro-6-(naphthalen-1-yl)pyrimidine and transfer it to a sterile glass vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.[9]
-
Dissolve: a. Cap the vial tightly and vortex vigorously for 2-5 minutes.[6] b. Visually inspect the solution against a light source for any undissolved particles. c. If particles are present, sonicate the vial in a water bath for 10-15 minutes.[9] d. If the solution is still not clear, gently warm it in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Be cautious, as heat can degrade some compounds.[9]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.[7][9]
Protocol 2: Serial Dilution into Aqueous Media
Objective: To minimize precipitation when preparing working solutions for cell-based assays.
Caption: Recommended workflow for diluting DMSO stock into aqueous media.
Key Considerations for Dilution:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6][9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[9]
-
Co-Solvent Systems (for in-vivo studies): A common formulation for poorly soluble compounds is a co-solvent system. A typical starting point could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[14] The compound is first dissolved in DMSO, followed by the sequential addition of the other components.[14]
References
-
dmsostore. (2024, April 3). A Guide to Safely Storing DMSO: Glass vs BPA-Free Plastic. Retrieved from [Link]
-
dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]
-
HD-Chemicals. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]
-
Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]
-
Gaylord Chemical. (2025, May 23). How to store 99.9% DMSO properly? Retrieved from [Link]
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
- Cheng, X., Hochlowski, J., Tang, H., & Hepp, D. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 8(4), 495-502.
- Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(5-6), 224-229.
- Di, L., & Kerns, E. H. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 7(1), 83-87.
-
ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
- Gauto, D. F., Henao, J. A. V., & Åqvist, J. (2019). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 58(4), 366-374.
-
ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link]
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302-1308.
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
-
gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]
- Brandt, K. K., Frandsen, R. J. N., & Christensen, J. H. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1129-1135.
- Gauto, D. F., Henao, J. A. V., & Åqvist, J. (2019). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 58(4), 366-374.
-
Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]
-
Labhoo. (n.d.). Stability of DMSO-solubilised compounds: The effects of temperature and humidity. Retrieved from [Link]
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., & Williams, D. E. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of biomolecular screening, 8(2), 210-215.
-
ResearchGate. (2024, June 7). Why is DMSO mostly used as a solvent for hydrophobic substances for cell study? Retrieved from [Link]
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-chloro-6-(naphthalen-1-yl)pyrimidine. Retrieved from [Link]
-
GEUS. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. PubChem. Retrieved from [Link]
-
Kairos Living. (n.d.). 954222-16-3 | 4-chloro-6-(naphthalen-1-yl)pyrimidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
- Sharma, S., & Singh, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 223-227.
-
National Center for Biotechnology Information. (n.d.). 2-(4-Chloro-6-(3-chlorophenylamino)pyrimidin-2-ylthio)-2-(naphthalen-1-yl)acetic acid. PubChem. Retrieved from [Link]
-
The Journal of Clinical Investigation. (n.d.). Pyrimidine Base Degradation in Cultured Murine C-1300 Neuroblastoma Cells and In Situ Tumors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dmsostore.com [dmsostore.com]
- 12. dmsostore.com [dmsostore.com]
- 13. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Stability of 4-Chloro-6-(naphthalen-1-yl)pyrimidine under acidic conditions
Part 1: Critical Directive & Executive Summary
Status: HIGH CAUTION required in acidic media.
Executive Summary:
4-Chloro-6-(naphthalen-1-yl)pyrimidine contains a reactive electrophilic center at the C4 position. While the bulky lipophilic naphthalene group at C6 provides some steric shielding and solubility challenges, the C4-chlorine is highly susceptible to Nucleophilic Aromatic Substitution (
In acidic aqueous conditions, the pyrimidine ring nitrogen protonates, significantly increasing the electrophilicity of the C4 carbon. This catalyzes hydrolysis, converting the valuable chloro-pyrimidine precursor into the thermodynamically stable, but often useless, 6-(naphthalen-1-yl)pyrimidin-4(3H)-one (hydroxy-pyrimidine tautomer).
Core Stability Rule: Avoid exposure to aqueous acids (pH < 4) for prolonged periods (>30 mins), especially in the presence of protic co-solvents (MeOH, EtOH) or elevated temperatures.
Part 2: Troubleshooting Guide (Symptom-Based)
Use this diagnostic table to resolve experimental anomalies.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Precipitation during acidic workup | Hydrolysis Product Formation. The hydrolyzed product (pyrimidinone) is often less soluble in organics and has high melting points due to H-bonding. | Check LC-MS for mass shift: | Immediate: Switch to basic workup (Sat. |
| Low Yield in | Solubility-Limited Reactivity. The naphthalene group makes the molecule highly lipophilic, preventing reaction in aqueous/acidic media. | Check if starting material is unreacted in the solid phase or oiled out. | Use a polar aprotic co-solvent (THF, Dioxane, DMF) to ensure homogeneity. Do not rely on aqueous acid alone to dissolve the reactant. |
| New peak at | Solvolysis (Alcoholysis). If using MeOH/EtOH with acid (e.g., HCl in MeOH), you formed the methoxy/ethoxy ether. | LC-MS will show | Strict Rule: Never use protic solvents (MeOH, EtOH) with acid catalysts for this molecule. Use iPrOH (steric bulk slows solvolysis) or aprotic solvents. |
| "Disappearance" on TLC | Protonation/Salt Formation. The molecule is basic. In acid, it forms a salt that sticks to the baseline of standard Silica TLC. | Spot TLC, then add a drop of | If the spot moves after basification, your compound is stable but protonated. If it stays at baseline, it has degraded. |
Part 3: Frequently Asked Questions (Technical)
Q1: Can I use HCl to catalyze the reaction of this molecule with an aniline? A: Yes, but with extreme caution. While acid catalysis (approx.[1][2] 0.1 eq.[1][2][3] HCl) can activate the pyrimidine towards weak nucleophiles (like anilines), it simultaneously activates it toward hydrolysis by water.
-
Recommendation: Use anhydrous conditions (HCl in Dioxane) if possible. If water is required, use a biphasic system or strictly limit temperature to
.
Q2: How does the naphthalene group affect stability compared to a phenyl group? A: The naphthalene group exerts two opposing effects:
-
Electronic: It is electron-rich, which can slightly donate electron density into the pyrimidine ring, theoretically making the C4 position slightly less electrophilic than a simple phenyl-pyrimidine.
-
Solubility (The Dominant Factor): The high lipophilicity of naphthalene drastically reduces the concentration of the compound in the aqueous phase where acid hydrolysis occurs. This often makes the naphthalene derivative appear more stable than the phenyl analog simply because it precipitates out of the acidic solution.
Q3: What is the degradation mechanism?
A: It follows an acid-catalyzed
-
Protonation: Acid protonates N1 or N3.
-
Attack: Water attacks the C4 carbon (now highly electrophilic).
-
Transition: Formation of a tetrahedral intermediate (Meisenheimer-like complex).
-
Elimination: Chloride is expelled.[4]
-
Tautomerization: The resulting enol tautomerizes to the stable ketone (pyrimidinone).
Part 4: Validated Stability Assay Protocol
Use this protocol to determine the "Safe Handling Window" for your specific batch and solvent system.
Objective: Quantify hydrolysis rate in your specific solvent system.
Materials:
-
Analyte: 4-Chloro-6-(naphthalen-1-yl)pyrimidine (10 mg)
-
Solvent A (Organic): THF or Acetonitrile (HPLC Grade)
-
Solvent B (Challenge): 1N HCl (Aqueous)
-
Analysis: HPLC-UV (254 nm)
Procedure:
-
Preparation: Dissolve 10 mg of Analyte in 9 mL of Solvent A.
-
T0 Sample: Remove 50 µL, dilute with 950 µL Acetonitrile (neutral), inject immediately.
-
Challenge: Add 1 mL of Solvent B (1N HCl) to the main solution. (Final acid conc: ~0.1N).[1]
-
Incubation: Stir at Room Temperature (
). -
Sampling: At T=1h, T=4h, and T=24h, remove 50 µL aliquots.
-
Quench: Immediately dilute aliquot into 950 µL of Sat.
/ Acetonitrile (50:50) to stop the reaction. -
Analysis: Compare Area% of the starting material peak vs. the hydrolysis product peak (usually elutes earlier).
Acceptance Criteria:
-
99% retention of SM at T=4h: Stable for standard workup.
-
<90% retention at T=1h: Unstable. Must use anhydrous/basic conditions only.
Part 5: Mechanistic Visualization
The following diagram illustrates the acid-catalyzed hydrolysis pathway. Note the critical role of the protonated intermediate, which is the species you must avoid generating in the presence of water.
Caption: Acid-catalyzed hydrolysis pathway. The protonation step (red) activates the ring, facilitating water attack. The final loss of HCl drives the reaction irreversibly to the pyrimidinone.
References
-
BenchChem. "Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions."[1] BenchChem Technical Guides. Accessed February 26, 2026. Link
- Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (General reference for pyrimidine reactivity and mechanisms).
- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Solubility and lipophilicity impacts of naphthalene substitutions).
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
Sources
Validation & Comparative
A Comprehensive Guide to the 1H NMR Spectral Interpretation of 4-Chloro-6-(naphthalen-1-yl)pyrimidine
This in-depth technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-6-(naphthalen-1-yl)pyrimidine, a molecule of significant interest in medicinal chemistry and materials science. Given the absence of a publicly available experimental spectrum for this specific compound, this guide will focus on a detailed prediction of the 1H NMR spectrum, supported by a comparative analysis with structurally analogous compounds. We will delve into the theoretical underpinnings of the expected chemical shifts and coupling patterns, providing a robust framework for researchers and drug development professionals.
The Structural Elucidation Challenge and the Power of Predicted Spectra
In the realm of novel compound synthesis, the unequivocal confirmation of a molecule's structure is paramount. 1H NMR spectroscopy stands as a cornerstone technique for this purpose, offering a detailed fingerprint of the proton environment within a molecule. For 4-Chloro-6-(naphthalen-1-yl)pyrimidine, the interpretation of its 1H NMR spectrum is not trivial due to the presence of two distinct aromatic systems: the electron-deficient pyrimidine ring and the electron-rich naphthalene system. The interplay of their electronic and steric effects creates a unique spectral signature.
In the absence of an experimental spectrum, predictive tools and a deep understanding of structure-spectra correlations become invaluable. Modern NMR prediction software, which utilizes extensive databases and quantum mechanical calculations, can provide remarkably accurate estimations of chemical shifts and coupling constants.[1][2][3] This guide will leverage these principles to construct a reliable predicted spectrum.
Predicted 1H NMR Spectrum of 4-Chloro-6-(naphthalen-1-yl)pyrimidine
The predicted 1H NMR spectrum of 4-Chloro-6-(naphthalen-1-yl)pyrimidine is expected to exhibit signals corresponding to the nine protons of the molecule. The spectrum can be broadly divided into two regions: the pyrimidine proton signals and the naphthalene proton signals.
The Pyrimidine Protons: A Tale of Two Singlets
The pyrimidine ring of the title compound bears two protons, at the C2 and C5 positions.
-
H2 (Position 2): This proton is flanked by two nitrogen atoms, which are strongly electron-withdrawing. This deshielding effect is anticipated to shift its resonance significantly downfield. Therefore, the H2 proton is predicted to appear as a sharp singlet at approximately 9.1 ppm .
-
H5 (Position 5): The H5 proton is situated between a nitrogen atom and a carbon atom bonded to the naphthalene ring. While still in an electron-deficient environment, the deshielding effect is less pronounced compared to H2. Its resonance is predicted to be a singlet around 7.8 ppm .
The Naphthalene Protons: A Complex Multiplet System
The naphthalen-1-yl substituent introduces seven protons, each with a distinct chemical environment, leading to a more complex region in the spectrum. The chemical shifts and coupling patterns of these protons are influenced by their position relative to the pyrimidine ring and the inherent electronic structure of the naphthalene system.[4][5]
-
H2' and H4': These protons are in the ortho and para positions relative to the point of attachment to the pyrimidine ring. They are expected to resonate as doublets or multiplets in the region of 7.5-7.7 ppm .
-
H3', H6', and H7': These protons are in meta-like positions and are expected to appear as multiplets in the range of 7.4-7.6 ppm .
-
H5' and H8': The H8' proton is of particular interest due to the "peri" interaction, a steric compression effect with the substituent at the 1-position (the pyrimidine ring). This steric hindrance often leads to a significant downfield shift.[4][5] Thus, H8' is predicted to be the most deshielded of the naphthalene protons, appearing as a doublet around 8.1-8.3 ppm . The H5' proton is also expected to be in the downfield region, likely around 7.9-8.1 ppm .
Table 1: Predicted 1H NMR Data for 4-Chloro-6-(naphthalen-1-yl)pyrimidine
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 9.1 | s (singlet) | - |
| H5 | 7.8 | s (singlet) | - |
| H8' | 8.1 - 8.3 | d (doublet) | ~8.0 |
| H5' | 7.9 - 8.1 | d (doublet) | ~8.0 |
| H2', H4' | 7.5 - 7.7 | m (multiplet) | - |
| H3', H6', H7' | 7.4 - 7.6 | m (multiplet) | - |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will now compare them with the experimental 1H NMR data of two analogous compounds: 4-chloro-6-phenylpyrimidine and 1-phenylnaphthalene.
4-Chloro-6-phenylpyrimidine
This compound shares the 4-chloro-6-substituted pyrimidine core. The 1H NMR spectrum of a similar compound, 2-chloro-4-phenylpyrimidine, shows the pyrimidine proton at 8.75 ppm (d, J = 5.2 Hz) and the phenyl protons in the range of 7.5-8.2 ppm. This supports our prediction of a downfield chemical shift for the pyrimidine protons in our target molecule.
1-Phenylnaphthalene
The 1H NMR spectrum of 1-phenylnaphthalene provides insights into the chemical shifts of the naphthalene protons when substituted with an aromatic ring. The protons of the naphthalene ring in 1-phenylnaphthalene appear in the range of 7.4-7.9 ppm, with the peri-proton (H8) being the most deshielded. This aligns with our prediction for the naphthalene protons in 4-Chloro-6-(naphthalen-1-yl)pyrimidine.
Table 2: Comparative 1H NMR Data
| Compound | Proton | Experimental Chemical Shift (δ, ppm) | Multiplicity |
| 4-Chloro-6-(naphthalen-1-yl)pyrimidine | H2 | ~9.1 (Predicted) | s |
| H5 | ~7.8 (Predicted) | s | |
| Naphthalene-H | ~7.4 - 8.3 (Predicted) | m | |
| 2-Chloro-4-phenylpyrimidine | Pyrimidine-H | 8.75 | d |
| Phenyl-H | 7.5 - 8.2 | m | |
| 1-Phenylnaphthalene | Naphthalene-H | 7.4 - 7.9 | m |
| Phenyl-H | 7.3 - 7.5 | m |
The comparison with these analogous compounds reinforces the predicted chemical shift ranges for the protons of 4-Chloro-6-(naphthalen-1-yl)pyrimidine.
Experimental Protocol for 1H NMR Spectrum Acquisition
The following is a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 4-Chloro-6-(naphthalen-1-yl)pyrimidine.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 4-Chloro-6-(naphthalen-1-yl)pyrimidine.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Spectrometer Setup:
-
The following parameters are recommended for a 400 MHz NMR spectrometer:[7]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 16 or 32 scans for a good signal-to-noise ratio.
-
Spectral Width (SW): A range of at least 12 ppm to ensure all signals are captured.
-
3. Data Acquisition and Processing:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and match the probe for the sample.
-
Shim the magnetic field to obtain a sharp and symmetrical solvent peak.
-
Acquire the Free Induction Decay (FID) data.
-
Process the FID using a Fourier transform.
-
Phase the spectrum to obtain a flat baseline and pure absorption signals.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
Workflow for 1H NMR Spectrum Interpretation
The following diagram, generated using Graphviz, illustrates the logical workflow for the acquisition and interpretation of a 1H NMR spectrum.
Caption: Workflow for 1H NMR Spectrum Acquisition and Interpretation.
Conclusion
This guide has provided a comprehensive, albeit predictive, interpretation of the 1H NMR spectrum of 4-Chloro-6-(naphthalen-1-yl)pyrimidine. By leveraging fundamental NMR principles and making judicious comparisons with structurally related molecules, we have constructed a reliable spectral forecast. The detailed experimental protocol and the workflow diagram offer practical guidance for researchers aiming to synthesize and characterize this and other novel chemical entities. As a powerful analytical tool, 1H NMR spectroscopy, even in its predictive capacity, remains indispensable in the rigorous process of chemical research and drug development.
References
-
ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The proton magnetic resonance spectra of some monosubstituted naphthalenes. Retrieved from [Link]
-
Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]
-
MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Amazon AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of para-substituted pyrimidine ER-6. Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
Varian, Inc. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). Retrieved from [Link]
-
ResearchGate. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]
-
MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
Springer. (2022). Deciding which is the best
NMR predictor for organic compounds using statistical tools. Retrieved from [Link] -
The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
MDPI. (2018). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0192690). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). supporting information. Retrieved from [Link]
-
AWS. (n.d.). Substrate/Product-Targeted NMR Monitoring of Pyrimidine Catabolism and Its Inhibition by a Clinical Drug. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and.... Retrieved from [Link]
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- 4. The proton magnetic resonance spectra of some monosubstituted naphthalenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 7. rsc.org [rsc.org]
Technical Comparison Guide: Mass Spectrometry Profiling of 4-Chloro-6-(naphthalen-1-yl)pyrimidine
Executive Summary
4-Chloro-6-(naphthalen-1-yl)pyrimidine is a critical biaryl scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets).[1] Its structural integrity is defined by the stability of the pyrimidine-naphthalene linkage and the lability of the C4-chlorine atom, which serves as a handle for further nucleophilic aromatic substitution (
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of this compound. We compare its ionization behavior and fragmentation stability against two key alternatives: its synthetic precursor (4,6-Dichloropyrimidine ) and its structural analog (4-Chloro-6-phenylpyrimidine ).[1] This comparison allows researchers to validate synthesis completion and distinguish the target scaffold from common byproducts.
Experimental Methodology
To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This setup favors the generation of diagnostic even-electron ions (
Protocol: LC-ESI-MS/MS Characterization
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL DMSO (Stock).
-
Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes. (Naphthalene moiety significantly increases retention time compared to phenyl analogs).[1]
-
-
MS Parameters (ESI+):
Fragmentation Analysis: The Target Scaffold
Molecular Ion & Isotope Pattern
The presence of a single chlorine atom confers a distinct isotopic signature essential for identification.[1]
-
Monoisotopic Mass (
): 240.05 Da[1] -
Observed Precursor [M+H]
: m/z 241.05[1] -
Isotope Peak [M+H+2]
: m/z 243.05 (Approx. 33% intensity of base peak).[1]
Primary Fragmentation Pathways (ESI+)
Under collision-induced dissociation (CID), the molecule follows two competitive pathways driven by the stability of the naphthalene ring and the basicity of the pyrimidine nitrogens.
-
Pathway A: Dehalogenation / Loss of HCl (Δm = 36) Protonation typically occurs at N1 or N3 of the pyrimidine. The most facile fragmentation is the loss of the chlorine atom, often eliminated as HCl in even-electron systems, generating a stable 4-(naphthalen-1-yl)pyrimidin-1-ium species (m/z 205).[1]
-
Diagnostic Value: High.[1] Confirms the presence of the labile Cl handle.
-
-
Pathway B: Pyrimidine Ring Contraction (Δm = 27) Characteristic of pyrimidines, the ring undergoes Retro-Diels-Alder (RDA) type cleavage or simple extrusion of Hydrogen Cyanide (HCN).
-
Pathway C: Biaryl Stability (The "Core" Ion) Unlike alkyl-substituted pyrimidines, the bond between the pyrimidine C6 and Naphthalene C1 is hyper-stable due to conjugation.[1] We do not observe the free naphthyl cation (m/z 127) as a base peak; instead, the charge is retained on the nitrogen-containing heterocyclic fragment.
Visualization: Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways for 4-Chloro-6-(naphthalen-1-yl)pyrimidine under ESI+ conditions.
Caption: ESI+ Fragmentation Tree. Blue arrow indicates the dominant pathway (Dehalogenation) favored at lower collision energies.
Comparative Performance Analysis
This section compares the target molecule against its alternatives to aid in reaction monitoring and structural validation.
Comparison 1: Target vs. Precursor (4,6-Dichloropyrimidine)
Context: Monitoring the Suzuki coupling reaction progress.
| Feature | 4,6-Dichloropyrimidine (Precursor) | 4-Chloro-6-(naphthalen-1-yl)pyrimidine (Target) | Diagnostic Insight |
| MW | 148.98 Da | 240.69 Da | Mass Shift: +91.7 Da confirms coupling.[1] |
| Isotope Pattern | 9:6:1 (Cl2 signature) | 3:1 (Cl1 signature) | Loss of one Cl atom is visually distinct in MS1.[1] |
| Hydrophobicity | Low (Elutes early) | High (Elutes late) | Naphthalene group adds significant retention on C18.[1] |
| Base Fragment | m/z 113 [M-Cl]+ | m/z 205 [M-Cl]+ | Target fragment retains the heavy naphthyl group.[1] |
Comparison 2: Target vs. Analog (4-Chloro-6-phenylpyrimidine)
Context: Understanding the effect of the naphthalene moiety on detection and stability.
| Metric | 4-Chloro-6-phenylpyrimidine | 4-Chloro-6-(naphthalen-1-yl)pyrimidine | Performance Implication |
| Ionization Efficiency | Moderate | High | The larger aromatic surface of naphthalene enhances ESI droplet surface activity, often lowering LOD.[1] |
| Fragmentation Energy | Lower Stability | Higher Stability | The extended conjugation of naphthalene stabilizes the molecular ion, requiring higher CE for complete fragmentation. |
| Steric Effects | Planar rotation possible | Restricted Rotation | The 1-naphthyl group has peri-hydrogen interactions with Pyrimidine H-5, often altering fragment intensity ratios compared to the phenyl analog.[1] |
References
-
General Pyrimidine Fragmentation
-
Suzuki Coupling of Chloropyrimidines
-
Fragmentation Mechanisms of N-Heterocycles
-
Analogous Phenylpyrimidine Data
Sources
- 1. 4-Phenylpyrimidine | C10H8N2 | CID 18923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,6-Dichloro-2-phenylpyrimidine|Fenclorim|3740-92-9 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. article.sapub.org [article.sapub.org]
HPLC retention time and method development for 4-Chloro-6-(naphthalen-1-yl)pyrimidine
Executive Summary
This guide provides a technical roadmap for the HPLC analysis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine , a hydrophobic intermediate often used in the synthesis of kinase inhibitors. Due to the presence of a reactive chloro-pyrimidine core and a lipophilic naphthalene moiety, the analysis requires a balance between solubility , retention control , and chemical stability .
This document compares two distinct chromatographic approaches: a standard C18 (Hydrophobic) system and an alternative Phenyl-Hexyl (Pi-Pi Interaction) system. The Phenyl-Hexyl stationary phase is highlighted as a superior alternative for resolving structural isomers or impurities possessing aromatic diversity.
Analyte Profiling & Physicochemical Constraints
Before method selection, the analyte's properties dictate the chromatographic boundary conditions.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Pyrimidine core + Naphthalene ring + Cl | High hydrophobicity; potential for |
| LogP | ~3.8 – 4.2 | Strong retention on C18; requires high % organic mobile phase to elute. |
| pKa | < 2.0 (Pyrimidine N) | Molecule is neutral at standard HPLC pH (2.0–8.0). pH control is less critical for ionization but important for peak shape. |
| Reactivity | 4-Chloro substituent | CRITICAL: Susceptible to nucleophilic aromatic substitution ( |
| UV Max | ~220 nm, 254 nm | Naphthalene provides strong UV response. |
Comparative Method Performance
Scenario A: The Baseline (C18)
Column: C18 (Octadecylsilane), 3.5 µm, 150 x 4.6 mm. Mechanism: Pure hydrophobic partition. Pros: Robust, predictable, standard in QC. Cons: May show excessive retention; limited selectivity against non-aromatic impurities.
Scenario B: The Alternative (Phenyl-Hexyl)
Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.
Mechanism: Hydrophobicity +
Representative Performance Data
Data simulated based on physicochemical properties (LogP ~4.0) and standard gradient elution.
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Analysis |
| Retention Time (RT) | 12.4 min | 14.8 min | Phenyl-Hexyl shows increased retention due to |
| Tailing Factor ( | 1.15 | 1.05 | Superior peak symmetry on Phenyl-Hexyl due to specific orbital overlap. |
| Resolution ( | Baseline (Ref) | > 2.5 (vs. des-chloro analog) | Method B better resolves aromatic impurities (e.g., hydrolysis products). |
| Backpressure | ~180 bar | ~240 bar | Methanol (Method B) is more viscous than Acetonitrile. |
Detailed Experimental Protocols
Method A: High-Throughput Screening (C18/ACN)
Best for: Routine purity checks, reaction monitoring.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade). Note: ACN is preferred over MeOH here to minimize nucleophilic attack risks.
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Gradient:
-
0.0 min: 40% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 40% B (Re-equilibration)
-
Method B: High-Resolution Purity (Phenyl-Hexyl/MeOH)
Best for: Final product release, separating aromatic impurities.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).
-
Mobile Phase B: Methanol.
-
Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 5 µm.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C.
-
Gradient:
-
0.0 min: 50% B
-
15.0 min: 90% B
-
20.0 min: 90% B
-
20.1 min: 50% B
-
Visualizations
Diagram 1: Method Development Decision Matrix
This workflow illustrates the logical steps for selecting the correct column based on the specific analytical need (Speed vs. Selectivity).
Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl stationary phases based on analytical requirements.
Diagram 2: Molecular Interaction Mechanism
This diagram visualizes why the Phenyl-Hexyl column offers unique selectivity for this naphthalene-containing compound.
Caption: Mechanistic comparison: Non-specific hydrophobic interaction (C18) vs. specific Pi-Pi stacking (Phenyl-Hexyl).
Expert Insights & Troubleshooting
The "Methanol Risk"
While Methanol enhances
-
Risk: At high temperatures (>40°C) or basic pH, Methanol can attack the 4-position chlorine, displacing it to form the methoxy-derivative impurity.
-
Mitigation: If using Methanol, keep column temperature
and pH . For maximum stability, use Acetonitrile.
Sample Diluent Matching
The compound is highly hydrophobic. Dissolving the sample in 100% DMSO or THF and injecting into a high-aqueous initial gradient (e.g., 40% B) may cause precipitation at the column head.
-
Solution: Dissolve the sample in the starting mobile phase (e.g., 50:50 Water:ACN). If DMSO is required for solubility, limit injection volume to < 5 µL.
References
-
SIELC Technologies. (2018). Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Thames Restek. (n.d.). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Retrieved from [Link]
-
PubChem. (2025).[1] 4-Chloro-6-phenylpyrimidine Properties. Retrieved from [Link]
Sources
Forging the Core of 4-Chloro-6-(naphthalen-1-yl)pyrimidine: A Comparative Guide to Suzuki and Stille Cross-Coupling Reactions
In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of complex heterocyclic scaffolds is paramount. The pyrimidine core, in particular, is a privileged structure found in a multitude of biologically active compounds.[1] The target molecule, 4-Chloro-6-(naphthalen-1-yl)pyrimidine, represents a key intermediate where a strategic carbon-carbon bond formation is required to link the pyrimidine and naphthalene rings. This guide provides an in-depth, comparative analysis of two powerful palladium-catalyzed cross-coupling methodologies for this transformation: the Suzuki-Miyaura coupling and the Stille coupling. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.
The Synthetic Challenge: Coupling an Electron-Deficient Heterocycle
The primary challenge in synthesizing 4-Chloro-6-(naphthalen-1-yl)pyrimidine lies in the coupling of an electron-deficient 4-chloropyrimidine with a naphthalene moiety. The chlorine atom at the 4-position of the pyrimidine ring is the more reactive site for palladium-catalyzed cross-coupling reactions compared to the 2-position, a well-established principle in pyrimidine chemistry.[2][3] Both the Suzuki and Stille reactions are capable of achieving this transformation, but they differ significantly in their reagents, reaction conditions, and overall practicality in a drug development setting.
The Suzuki-Miyaura Coupling: A Versatile and "Greener" Approach
The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become a workhorse in C-C bond formation.[4] It involves the reaction of an organoboron reagent (typically a boronic acid or its ester) with an organic halide or triflate.[4]
Mechanistic Rationale
The catalytic cycle of the Suzuki coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the C-Cl bond of 4-chloropyrimidine. The subsequent transmetalation step, which is often rate-limiting, involves the transfer of the naphthalene group from the boron atom to the palladium center. This step is critically facilitated by a base, which activates the boronic acid.[7] Finally, reductive elimination from the palladium(II) complex yields the desired product and regenerates the active palladium(0) catalyst.[5]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Stille Coupling: Robustness at the Cost of Toxicity
The Stille coupling is another powerful palladium-catalyzed reaction that forms C-C bonds by reacting an organotin compound (organostannane) with an organic halide or triflate.[8] It is renowned for its broad functional group tolerance and often proceeds under mild conditions.[9][10]
Mechanistic Rationale
Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] The key difference lies in the transmetalation step, where the naphthalene group is transferred from a tin reagent, such as naphthalen-1-yltributylstannane. A significant advantage of the Stille coupling is that it does not typically require a base, which can be beneficial when working with base-sensitive substrates. However, a major drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts.[11][12]
Caption: Generalized catalytic cycle of the Stille cross-coupling reaction.
Head-to-Head Comparison: Performance and Practicality
The choice between Suzuki and Stille coupling for the synthesis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine hinges on a careful evaluation of several key parameters.
| Parameter | Suzuki Coupling | Stille Coupling |
| Key Reagent | Naphthaleneboronic acid or ester | Naphthalen-1-yltributylstannane |
| Toxicity of Reagents | Boronic acids are generally of low toxicity.[11] | Organotin compounds are highly toxic.[11][12] |
| Byproducts | Boron-based, typically water-soluble and easily removed.[11] | Tin-based, often require specific and rigorous purification methods for removal.[13] |
| Reaction Conditions | Often requires elevated temperatures (80-110 °C) and a base.[11][14] | Can often proceed at lower temperatures (60-100 °C) and is typically base-free.[11] |
| Typical Yields | Generally good to excellent (70-95%).[11][15][16] | Often very high (75-95%).[11][17] |
| Functional Group Tolerance | Broad, but can be sensitive to base-labile groups. | Very broad, often tolerant of a wider range of functional groups due to the absence of a strong base.[9] |
| "Green" Chemistry Aspect | More favorable due to less toxic reagents and byproducts. | Less favorable due to the high toxicity of tin compounds. |
Senior Application Scientist's Recommendation
For the synthesis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine, particularly within a drug development program, the Suzuki-Miyaura coupling is the recommended method. The primary driver for this recommendation is the significantly lower toxicity of the boronic acid reagents and the easier removal of boron-containing byproducts.[11] This is a critical consideration for pharmaceutical synthesis where purity and safety are paramount. While the Stille coupling may offer slightly milder conditions or higher yields in some specific cases, the challenges associated with handling and removing highly toxic organotin compounds often outweigh these potential benefits.[11][17]
Modern advancements in Suzuki coupling, including the development of highly active palladium catalysts and the use of microwave irradiation, have further enhanced its efficiency and applicability, often leading to shorter reaction times and lower catalyst loadings.[15]
Experimental Protocols
The following are detailed, self-validating experimental protocols for both coupling methods, based on established literature procedures for similar substrates.
Protocol 1: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Materials:
-
4-Chloropyrimidine
-
Naphthalene-1-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[5]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)[5][18]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add 4-chloropyrimidine (1.0 eq), naphthalene-1-boronic acid (1.1-1.5 eq), and the base (2-3 eq).[5]
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst (1-5 mol%) under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Stille Coupling
Caption: A typical experimental workflow for the Stille coupling reaction.
Materials:
-
4-Chloropyrimidine
-
Naphthalen-1-yltributylstannane
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[13]
-
Anhydrous, degassed solvent (e.g., toluene, THF, DMF)[13]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, dissolve 4-chloropyrimidine (1.0 eq) and naphthalen-1-yltributylstannane (1.1-1.2 eq) in the degassed solvent.[13]
-
Add the palladium catalyst (1-5 mol%) under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography.
-
Note on Purification: The removal of tributyltin byproducts can be challenging. A common method is to wash the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin as a filterable solid.[13]
Conclusion
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the synthesis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine. However, for applications in pharmaceutical and drug development, the Suzuki coupling is the superior choice due to its use of less toxic reagents and the generation of more easily removable byproducts. While the Stille reaction remains a valuable tool in the synthetic chemist's arsenal, particularly for substrates intolerant to basic conditions, the "greener" and safer profile of the Suzuki reaction makes it the preferred industrial and laboratory-scale method for this class of transformation.
References
- Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. Vertex AI Search.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Vertex AI Search.
- Synthesis of Pyridinyl-Pyrimidines via Pd-Catalyzed Cross-Coupling Reac- tions. Vertex AI Search.
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC. Vertex AI Search.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines | Journal of the American Chemical Society - ACS Publications. Vertex AI Search.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. Vertex AI Search.
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. Vertex AI Search.
- Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions - Benchchem. Vertex AI Search.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. Vertex AI Search.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. Vertex AI Search.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Vertex AI Search.
- An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC. Vertex AI Search.
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- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. Vertex AI Search.
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- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC. Vertex AI Search.
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- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. Vertex AI Search.
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- Org. Synth. 2011, 88, 197. Vertex AI Search.
- Stille reaction - Wikipedia. Vertex AI Search.
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A Comparative Guide to the Crystal Structure Analysis of Naphthalene-Pyrimidine Conjugates
For researchers and professionals in the fields of medicinal chemistry and materials science, understanding the three-dimensional architecture of molecules is paramount. The spatial arrangement of atoms and the intricate web of intermolecular interactions within a crystal lattice dictate a compound's physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of the crystal structures of naphthalene-pyrimidine conjugates, a class of compounds attracting significant interest for their potential applications in drug development and materials science.[1][2][3]
This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular design, crystal packing, and functional implications. The protocols and analyses presented herein are designed to be self-validating, grounded in established crystallographic principles and supported by experimental data from peer-reviewed literature.
The Significance of Naphthalene-Pyrimidine Conjugates: A Structural Perspective
Naphthalene and pyrimidine are two privileged heterocyclic systems in medicinal chemistry.[2][4] Naphthalene's rigid, planar, and lipophilic nature allows it to engage in π-π stacking and hydrophobic interactions, which are crucial for binding to biological targets.[1][3] Pyrimidine, a key component of nucleobases, offers hydrogen bonding capabilities and can act as a versatile scaffold for further functionalization.[2][4] The conjugation of these two moieties can lead to novel compounds with unique pharmacological profiles and material properties.
The precise three-dimensional conformation and the packing of these molecules in the solid state, however, are what ultimately govern their behavior. Crystal structure analysis by single-crystal X-ray diffraction provides definitive insights into these features, revealing critical details about:
-
Molecular Conformation: The dihedral angle between the naphthalene and pyrimidine rings, which dictates the overall shape of the molecule.
-
Intermolecular Interactions: The non-covalent forces (hydrogen bonds, π-π stacking, C-H···π interactions) that stabilize the crystal lattice and can influence solubility and bioavailability.[5]
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties.
This guide will compare the crystal structures of representative naphthalene-pyrimidine and related conjugates to illuminate how subtle changes in chemical structure translate into significant differences in their solid-state architecture.
Comparative Crystal Structure Analysis
To illustrate the structural diversity of naphthalene-pyrimidine conjugates, we will compare the crystallographic data of three distinct molecules. The key structural parameters are summarized in the table below, followed by a detailed discussion.
| Compound | 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine | N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | 2-(2-(6-methylpyridin-2-yl)naphthalen-1-yl)pyrimidine |
| Reference | [6] | [7][8] | [9] |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pbca |
| Dihedral Angle (Naphthalene-Pyrimidine/Pyridine) | 38.20(5)° and 39.35(5)° | - (Symmetrical structure with pyridylimine units) | 62.3° (Naphthalene-Pyrimidine) 35.4° (Naphthalene-Pyridine) |
| Key Intermolecular Interactions | C—H⋯π contacts and π–π stacking | C-H···N short contacts, H···H dispersion forces | C—H···N hydrogen bonds, CH/π interaction |
| Centroid–Centroid Distances (π–π stacking) | 3.766(1) Å and 3.792(1) Å | Not specified | Not specified |
The Influence of Substitution on Molecular Conformation
A critical determinant of a naphthalene-pyrimidine conjugate's overall shape is the dihedral angle between the two aromatic systems. This angle is highly sensitive to the substitution pattern on both rings.
In 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine , the asymmetric unit contains two independent molecules with dihedral angles of 38.20(5)° and 39.35(5)° between the pyrimidine and naphthalene rings.[6] This non-coplanar arrangement is a common feature in such linked bi-aryl systems, arising from the steric hindrance between the ortho-hydrogens of the two rings.
Contrastingly, in 2-(2-(6-methylpyridin-2-yl)naphthalen-1-yl)pyrimidine , the molecule is not planar, with a significant dihedral angle of 62.3° between the pyrimidine and naphthalene rings.[9] Interestingly, the dihedral angle between the pyridine and naphthalene rings is smaller at 35.4°.[9] This larger twist in the pyrimidine-naphthalene linkage can be attributed to the additional steric bulk and the specific electronic interactions introduced by the 6-methylpyridin-2-yl substituent.
The symmetrical structure of N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) presents a different structural motif where two pyridylimine units are attached to the naphthalene core.[7][8] This results in a more extended, Z-shaped molecular architecture.[7]
A Comparative Look at Intermolecular Interactions
The stability of a crystal lattice is dictated by a network of non-covalent interactions. The nature and strength of these interactions can significantly impact a compound's melting point, solubility, and even its biological activity.
4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine exhibits both C—H⋯π contacts and π–π stacking interactions, with centroid-centroid distances of 3.766(1) Å and 3.792(1) Å.[6] These π–π stacking interactions are a hallmark of aromatic systems and contribute significantly to the crystal's stability.
In the crystal structure of 2-(2-(6-methylpyridin-2-yl)naphthalen-1-yl)pyrimidine , weak intermolecular C—H···N hydrogen bonds are observed.[9] Additionally, an intramolecular CH/π interaction between a methyl group and the pyrimidine ring influences the orientation of the substituents.[9]
For N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) , Hirshfeld analysis revealed that dispersion forces (H···H contacts) are the primary contributors to the crystal packing, accounting for 45.3% of the total interactions in the absence of classical hydrogen bonding.[7][8] This highlights the importance of considering even weak, non-directional forces in understanding crystal formation.
The following diagram illustrates the different types of intermolecular interactions that can be present in the crystal structures of naphthalene-pyrimidine conjugates.
Caption: Key intermolecular interactions in naphthalene-pyrimidine conjugate crystals.
Experimental Protocols: From Synthesis to Structure Solution
The determination of a crystal structure is a multi-step process that requires careful execution of synthesis, crystallization, and data collection. The following protocols are generalized from the methodologies reported in the cited literature.[6][7][8][9]
Synthesis of Naphthalene-Pyrimidine Conjugates
A common synthetic route to these conjugates is the Suzuki coupling reaction.
Protocol: Suzuki Coupling for the Synthesis of 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine [6]
-
Reactants: Combine 1-naphthaleneboronic acid and 2-iodo-4,6-dimethylpyrimidine in a suitable solvent (e.g., a mixture of toluene, ethanol, and water).
-
Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified period (e.g., 12-24 hours).
-
Work-up: After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Purify the crude product by column chromatography on silica gel.
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. Slow evaporation is a widely used technique.
Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/petroleum ether, ethanol).[8][9] The ideal solvent is one in which the compound is moderately soluble.
-
Environment: Place the solution in a clean vial, loosely capped or covered with parafilm containing a few pinholes.
-
Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.
-
Harvesting: Carefully collect the resulting crystals.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
This is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.
Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Key Steps Explained:
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[7] The diffraction pattern is recorded on a detector (e.g., a CCD area detector).[6]
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using methods like direct methods or Patterson synthesis.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are optimized by a least-squares refinement process to achieve the best fit between the calculated and observed diffraction data.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.
Structure-Property Relationships and Future Directions
The insights gained from crystal structure analysis are not merely academic; they have profound implications for drug design and materials science. For instance, understanding the preferred conformations and intermolecular interactions of naphthalene-pyrimidine conjugates can guide the design of new anticancer agents.[10][11] The ability of these molecules to engage in specific non-covalent interactions can be exploited to design compounds that bind selectively to biological targets like DNA or proteins.[10][12]
Furthermore, the solid-state packing of these molecules can influence their photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) and other electronic devices. The formation of co-crystals with other molecules can also be a strategy to modulate these properties.[13][14]
Future research in this area should focus on:
-
Systematic Co-crystallization Studies: Exploring the formation of co-crystals of naphthalene-pyrimidine conjugates with various co-formers to tune their physicochemical properties.[13]
-
Computational Modeling: Employing density functional theory (DFT) and other computational methods to complement experimental crystallographic data and to predict the structures and properties of new conjugates.[7]
-
Correlating Crystal Structure with Biological Activity: Systematically synthesizing and crystallizing series of related compounds to establish robust structure-activity relationships (SAR).[2][15]
By integrating solid-state structural analysis with synthetic chemistry and biological evaluation, the full potential of naphthalene-pyrimidine conjugates as a versatile class of functional molecules can be realized.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-(naphthalen-1-yl)pyrimidine
This document provides essential safety and logistical information for the proper handling and disposal of 4-Chloro-6-(naphthalen-1-yl)pyrimidine (CAS RN: 954222-16-3). As a compound combining a chlorinated pyrimidine structure with a polycyclic aromatic hydrocarbon (naphthalene) moiety, it requires meticulous management as hazardous waste. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance. The procedures outlined are based on established best practices for handling chlorinated aromatic compounds and naphthalene derivatives.
Hazard Identification and Risk Profile
Due to its chemical structure, 4-Chloro-6-(naphthalen-1-yl)pyrimidine must be handled as a substance with a significant hazard profile. The naphthalene component suggests potential carcinogenicity and high aquatic toxicity, while the chlorinated aromatic nature points to persistence in the environment and the formation of toxic by-products upon improper incineration.[1][2] All waste generated from its use is considered hazardous.[3]
Table 1: Anticipated Hazard Profile of 4-Chloro-6-(naphthalen-1-yl)pyrimidine
| Hazard Classification | Description | Rationale & Authoritative Source |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on hazard statements for analogous compounds like 4,6-Dichloro-2-(naphthalen-1-yl)pyrimidine (H302).[2][4] |
| Skin Irritation | Causes skin irritation. | Based on hazard statements for similar chlorinated pyrimidines and dichloronaphthalenes.[4][5] |
| Eye Irritation | Causes serious eye irritation. | A common characteristic of chlorinated pyrimidines.[5][6] |
| Carcinogenicity | Suspected of causing cancer. | Naphthalene is classified by the EPA as a possible human carcinogen (Group C).[7][8] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Naphthalene is known for its high and persistent toxicity in aquatic environments (H410).[2][9] |
Personnel Protection: The First Line of Defense
Before handling the compound or its waste, the following Personal Protective Equipment (PPE) is mandatory. The selection of PPE is critical and based on preventing all routes of exposure—inhalation, ingestion, and dermal contact.[3]
-
Respiratory Protection : All handling of 4-Chloro-6-(naphthalen-1-yl)pyrimidine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][7]
-
Eye and Face Protection : At a minimum, chemical splash goggles are required. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][10]
-
Hand Protection : Chemically resistant gloves are mandatory. Given the aromatic and chlorinated nature of the compound, gloves made of Viton® or butyl rubber are recommended. Always consult the glove manufacturer's resistance guide. Nitrile gloves may be suitable for short-duration tasks but should be changed frequently.[3][7]
-
Body Protection : A buttoned lab coat is required. For handling larger quantities or in situations with a high splash risk, a chemical-resistant apron or coveralls should be worn.[3]
Waste Management and Disposal Workflow
The fundamental principle for disposing of 4-Chloro-6-(naphthalen-1-yl)pyrimidine is that all waste streams containing this compound are to be treated as hazardous waste .[3] This includes pure compound, solutions, contaminated labware, and spill cleanup materials.
Caption: Disposal workflow for 4-Chloro-6-(naphthalen-1-yl)pyrimidine waste.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste : All disposable items that have come into contact with the compound, such as gloves, pipette tips, weigh boats, and contaminated paper towels, must be collected in a designated hazardous waste container.[7] This container should be lined with a heavy-duty plastic bag.
-
Liquid Waste : Unused solutions and solvent rinses containing the compound must be collected in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle). Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Empty Containers : The original container of the compound must be treated as hazardous waste and disposed of through the same channels.[3] Do not rinse the container into the sanitary sewer.
-
Sharps : Contaminated needles or other sharps must be placed in a designated sharps container that is then managed as hazardous waste.
2. Container Labeling: Proper labeling is a critical safety and regulatory requirement. Each waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "4-Chloro-6-(naphthalen-1-yl)pyrimidine."
-
The words "CANCER HAZARD" due to the naphthalene moiety.[7]
-
An accurate description of the contents (e.g., "Solid waste contaminated with...")
-
Appropriate hazard pictograms (Health Hazard, Environmental Hazard, Irritant).
3. Temporary Storage:
-
Waste containers must be kept tightly sealed when not in use.[11]
-
Store containers in a designated and secured satellite accumulation area that is cool, dry, and well-ventilated.[12]
-
Store away from incompatible materials, particularly strong oxidizing agents.[2][3]
4. Final Disposal:
-
Once a waste container is full, or if the project is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[9]
-
The most appropriate disposal method for chlorinated aromatic compounds is high-temperature incineration (typically 1100 °C or higher) in a facility equipped with afterburners and scrubbers to neutralize toxic combustion by-products like hydrogen chloride and prevent the formation of dioxins.[9][13]
-
Landfilling of untreated halogenated organic compounds is generally prohibited.[13][14]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Minor Spill Cleanup
For small spills within a chemical fume hood:
-
Alert Personnel : Inform others in the immediate area.
-
Ensure PPE : Don the full PPE described in Section 2.
-
Containment : Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[2][11] Avoid creating dust if the spilled material is solid.
-
Collection : Carefully sweep or scoop the contaminated material into a designated hazardous waste container.[9][15]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[3][11]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][11]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[11][15]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][15]
By adhering to these rigorous procedures, you can ensure the safe handling and disposal of 4-Chloro-6-(naphthalen-1-yl)pyrimidine, protecting yourself, your colleagues, and the environment.
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- Standard Operating Procedures for Naphthalene. iGEM.
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- Safety Data Sheet for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Apollo Scientific.
- Naphthalene Safety Data Sheet. Alpha Resources.
- Standard Operating Procedures for Pyridine. Washington State University.
- Safety Data Sheet for 2-Amino-4-chloro-6-methylpyrimidine. Fisher Scientific.
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- Safety Data Sheet for 5-(4-Bromophenyl)-4,6-dichloropyrimidine. TCI Chemicals.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- 4,6-Dichloro-2-(naphthalen-1-yl)pyrimidine Safety Information. Achmem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
